Jarin-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of Jarin-1
Introduction
Jarin-1 is a small-molecule inhibitor identified through chemical screening that serves as a critical tool for dissecting jasmonate signaling pathways in plants.[1] Chemically derived from the alkaloid cytisine, this compound has been instrumental in clarifying the role of the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile).[2] Jasmonates are a class of lipid-derived plant hormones that are central to regulating a wide array of processes, including defense against herbivores and necrotrophic pathogens, as well as various aspects of growth and development.[3][4][5] this compound provides a means to specifically inhibit a key step in this signaling cascade, allowing for detailed investigation of its downstream consequences.
Mechanism of Action and Molecular Target
The primary biological activity of this compound stems from its function as a selective inhibitor of the enzyme JASMONATE-AMIDO SYNTHETASE (JAR1).
-
Molecular Target: JAR1 JAR1 is an essential enzyme in the jasmonate signaling pathway. It belongs to the GH3 family of acyl acid amido synthetases and catalyzes the conjugation of jasmonic acid (JA) to the amino acid L-isoleucine. This conjugation produces the molecule (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is recognized as the genuine bioactive hormone that initiates downstream signaling.
-
Inhibitory Action this compound specifically impairs the enzymatic activity of JAR1. By binding to the enzyme, it prevents the synthesis of JA-Ile. This inhibition is highly selective; this compound does not significantly affect other closely related enzymes. The inhibition of JAR1 by this compound leads to a block in the jasmonate signaling pathway at a critical activation step. Without the production of JA-Ile, the signal cannot be perceived by the co-receptor complex, which consists of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM-DOMAIN (JAZ) repressor proteins. Consequently, JAZ proteins are not targeted for degradation by the 26S proteasome, and the transcription factors they repress (such as MYC2) remain inactive. This effectively silences the expression of jasmonate-responsive genes.
Quantitative Data
The inhibitory potency of this compound against its target has been quantified, providing a key metric for its biological activity. Additional data from various studies indicate the effective concentrations used to elicit physiological responses.
| Parameter | Value | Target/System | Species | Reference |
| IC₅₀ | 3.8 µM | JAR1 (Jasmonate-amido synthetase) | Arabidopsis thaliana | |
| Effective Concentration | 5 - 10 µM | Alleviation of MeJA-induced root growth inhibition | Medicago truncatula | |
| Effective Concentration | 7 - 21 µM | Reduction of wound-induced JA-Ile levels by ~50% | Arabidopsis thaliana | |
| Effective Concentration | 30 µM | Used to test inhibition of JA-Ile production | Arabidopsis thaliana | |
| Ineffective Concentration | 10 µM | No effect on MeJA-induced root growth inhibition | Solanum lycopersicum, Brassica nigra | |
| Ineffective Concentration | 30 µM | No effect on wound-induced JA-Ile biosynthesis | Solanum lycopersicum |
Biological and Physiological Effects
This compound's inhibition of JA-Ile biosynthesis translates into observable physiological effects, though these are notably dependent on the plant species.
Effects in Responsive Species (Arabidopsis thaliana, Medicago truncatula)
-
Inhibition of Jasmonate Responses : this compound effectively impairs multiple jasmonate-induced responses. In Arabidopsis, it can suppress wound-induced JA-Ile accumulation by approximately 50% at concentrations of 7–21 µM.
-
Root Growth : One of the hallmark assays for jasmonate activity is the inhibition of primary root growth. Methyl jasmonate (MeJA) treatment significantly stunts root growth. In responsive species like A. thaliana and M. truncatula, simultaneous application of this compound (at 5 or 10 µM) can partially alleviate this MeJA-induced root growth inhibition.
-
Defense and Metabolism : By blocking JA-Ile synthesis, this compound affects the metabolic profiles of leaves both locally and systemically, impacting pathways downstream of jasmonate signaling, such as amino acid and carbohydrate metabolism.
Species Specificity
A critical aspect of this compound's biological activity is its high degree of species specificity.
-
Active : It has been shown to be biologically active in Arabidopsis thaliana and Cardamine hirsuta. Its activity is also confirmed in Medicago truncatula.
-
Inactive : In contrast, this compound showed no similar effect in alleviating MeJA-induced root growth inhibition in Solanum lycopersicum (tomato) and Brassica nigra. Furthermore, in tomato leaf disks, this compound failed to inhibit the wound-induced biosynthesis of JA-Ile.
This specificity underscores the necessity for researchers to validate the efficacy of this compound in their specific model organism before using it as a tool to study jasmonate signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
1. Root Growth Inhibition Assay
This assay is used to assess the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on plant root growth.
-
Plant Material and Growth Conditions :
-
Sterilize seeds of the target species (e.g., Medicago truncatula) using a standard protocol (e.g., 70% ethanol for 1 min, 1% sodium hypochlorite for 10 min, followed by sterile water rinses).
-
Place seeds on sterile agar plates and stratify at 4°C for 48-72 hours to synchronize germination.
-
Transfer germinated seedlings into 50 mL Falcon tubes containing 10 mL of liquid growth medium (e.g., Murashige and Skoog medium with 1% sucrose). Place a sterile paper bridge in each tube to support the seedling.
-
-
Treatment Application :
-
Prepare stock solutions of MeJA and this compound in a suitable solvent like DMSO.
-
Add MeJA and/or this compound to the liquid medium to achieve the desired final concentrations. For example:
-
Control (Mock): Solvent only.
-
MeJA treatment: 10 µM MeJA.
-
This compound treatment: 5 µM, 10 µM, or 30 µM this compound.
-
Combination: 10 µM MeJA + 5, 10, or 30 µM this compound.
-
-
Ensure the final solvent concentration is consistent and low across all treatments.
-
-
Incubation and Measurement :
-
Incubate the seedlings for 8 days under controlled conditions (e.g., 24°C, 16h light/8h dark photoperiod).
-
After the incubation period, carefully remove the seedlings and photograph them.
-
Measure the length of the primary root using a ruler or image analysis software (e.g., ImageJ).
-
Perform statistical analysis (e.g., Student's t-test) to determine significant differences between treatments.
-
2. Quantification of JA-Ile Levels by LC-MS/MS
This protocol is used to directly measure the effect of this compound on the biosynthesis of JA-Ile in response to a stimulus like wounding.
-
Plant Material and Treatment :
-
Grow plants (e.g., Arabidopsis thaliana or Solanum lycopersicum) to a suitable age (e.g., 6 weeks).
-
Excise leaf disks of a uniform size.
-
Float the leaf disks on a solution containing either a solvent control (DMSO) or the desired concentration of this compound (e.g., 30 µM) for 1 hour.
-
-
Wounding and Sample Collection :
-
After incubation, wound half of the leaf disks in each treatment group using forceps.
-
Harvest the tissue 1 hour after wounding, flash-freeze it in liquid nitrogen, and store at -80°C until extraction.
-
-
Phytohormone Extraction :
-
Homogenize the frozen tissue.
-
Extract phytohormones using an appropriate solvent, typically containing internal standards for quantification.
-
Purify and concentrate the extract using solid-phase extraction (SPE) columns.
-
-
LC-MS/MS Analysis :
-
Analyze the purified extracts using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Separate the compounds on a C18 reverse-phase column.
-
Quantify JA-Ile levels using multiple reaction monitoring (MRM) by comparing the signal to that of the labeled internal standard.
-
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Plant Chemical Biology of Jasmonates [mdpi.com]
- 4. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Jarin-1: A Potent and Specific Inhibitor of Jasmonate Signaling
A Technical Whitepaper on the Discovery, Mechanism of Action, and Experimental Application of the JAR1 Inhibitor, Jarin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor that has emerged as a critical tool for dissecting the intricacies of jasmonate signaling in plants. This technical guide provides an in-depth overview of the discovery of this compound as a potent and specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1). JAR1 is a key enzyme in the jasmonate signaling pathway, responsible for the conjugation of jasmonic acid (JA) to isoleucine (Ile) to form the biologically active hormone jasmonoyl-isoleucine (JA-Ile). This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization and use, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play pivotal roles in regulating a wide array of physiological and developmental processes, including defense against pathogens and insects, wound response, and reproductive development.[1][2][3] The bioactivity of jasmonates is largely mediated by the conjugate JA-Ile, the formation of which is catalyzed by the enzyme JAR1.[4][5] The discovery of specific inhibitors of JAR1 has been instrumental in advancing our understanding of the precise roles of JA-Ile in plant biology.
This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana. Its high specificity for JAR1 makes it an invaluable chemical tool for the targeted disruption of JA-Ile biosynthesis, allowing for the elucidation of downstream signaling events. This guide serves as a comprehensive resource for researchers utilizing this compound in their experimental endeavors.
Mechanism of Action
This compound functions as a specific inhibitor of the jasmonic acid-amido synthetase JAR1. By inhibiting JAR1, this compound effectively blocks the biosynthesis of the bioactive hormone JA-Ile from its precursor, jasmonic acid. This inhibition has been shown to be specific, with this compound displaying minimal effects on other closely related enzymes. The inhibition of JAR1 by this compound leads to a reduction in the accumulation of JA-Ile, thereby attenuating downstream jasmonate-mediated signaling pathways.
Quantitative Data
The inhibitory activity of this compound against JAR1 has been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 | 3.8 µM | Arabidopsis thaliana JAR1 |
Table 1: In Vitro Inhibition of JAR1 by this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of JAR1 enzymatic activity.
| Treatment | JA-Ile Levels (% of Control) | Plant Material | Reference |
| 7 µM this compound | ~50% | Arabidopsis thaliana leaves | |
| 10 µM this compound | Significantly reduced | Arabidopsis thaliana seedlings | |
| 21 µM this compound | ~50% | Arabidopsis thaliana leaves | |
| 30 µM this compound | Significantly reduced | Arabidopsis thaliana seedlings |
Table 2: Effect of this compound on JA-Ile Levels in Arabidopsis thaliana. This table shows the dose-dependent reduction of JA-Ile levels in response to this compound treatment.
| Substrate | Km | Enzyme | Reference |
| Isoleucine | 0.03 mM | Arabidopsis thaliana JAR1 |
Table 3: Kinetic Parameters of JAR1. The Michaelis-Menten constant (Km) for the substrate isoleucine provides insight into the enzyme's affinity for its natural substrate. This value is crucial for comparative kinetic studies with inhibitors like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the characterization and application of this compound.
In Vitro JAR1 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of this compound on JAR1 activity. A specific assay for this compound's IC50 determination would follow these general principles.
Objective: To measure the in vitro inhibition of JAR1 by this compound.
Principle: The enzymatic activity of JAR1 can be measured by quantifying the formation of JA-Ile. One common method is the ATP-32P-PPi isotope exchange assay, which measures the adenylation activity of the enzyme.
Materials:
-
Recombinant JAR1 enzyme (e.g., GST-JAR1 fusion protein)
-
Jasmonic acid (JA)
-
Isoleucine (Ile)
-
ATP
-
MgCl2
-
[32P]Pyrophosphate (PPi)
-
This compound
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Thin-layer chromatography (TLC) plates or HPLC system for product separation and quantification.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, MgCl2, ATP, [32P]PPi, JA, and Ile.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with solvent only should be included.
-
Enzyme Addition: Initiate the reaction by adding the purified JAR1 enzyme.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding acid or heating).
-
Product Analysis: Separate the product (ATP) from the substrate (PPi) using TLC or another chromatographic method.
-
Quantification: Quantify the amount of [32P]ATP formed.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a common in vivo method to assess the effect of this compound on jasmonate-mediated physiological responses.
Objective: To evaluate the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Agar plates with half-strength Hoagland's solution
-
Methyl jasmonate (MeJA) stock solution
-
This compound stock solution (dissolved in DMSO)
-
Sterile water and falcon tubes (50 ml)
Procedure:
-
Seed Sterilization and Germination: Surface-sterilize Arabidopsis seeds and germinate them on agar plates in the dark for 4 days.
-
Seedling Transfer: Transfer the seedlings to 50 ml falcon tubes containing half-strength Hoagland's solution.
-
Treatment Application: Supplement the Hoagland's solution with different concentrations of MeJA (e.g., 10 µM) and/or this compound (e.g., 5, 10, 30 µM). Include appropriate solvent controls (DMSO).
-
Incubation: Incubate the seedlings for 8 days in a growth chamber with a 16-hour light/8-hour dark cycle at 24°C.
-
Root Length Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root.
-
Data Analysis: Compare the root lengths of seedlings from different treatment groups to determine the effect of this compound on MeJA-induced root growth inhibition.
Quantification of JA-Ile by LC-MS/MS
This protocol outlines the general steps for quantifying endogenous JA-Ile levels in plant tissues treated with this compound.
Objective: To measure the in vivo levels of JA-Ile in plant tissues following treatment with this compound.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings or leaves)
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol)
-
Internal standards (e.g., [2H6]JA or [2H2]JA-Ile)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Sample Collection and Freezing: Harvest plant tissue at desired time points after treatment with this compound and immediately freeze in liquid nitrogen.
-
Homogenization and Extraction: Homogenize the frozen tissue and extract with a suitable solvent containing internal standards.
-
Sample Cleanup: Purify and concentrate the extracts using SPE.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the separation and quantification of JA-Ile.
-
Data Analysis: Calculate the concentration of JA-Ile in the samples based on the peak areas relative to the internal standards.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's discovery and mechanism of action.
Conclusion
This compound stands as a powerful and specific chemical probe for the investigation of jasmonate signaling. Its ability to selectively inhibit JAR1 and consequently block the production of the active hormone JA-Ile allows for precise dissection of this crucial signaling pathway. This technical guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual aids to facilitate the effective use of this compound in research. Further studies to determine its binding affinity and detailed kinetic parameters will undoubtedly enhance its utility as a tool in plant chemical biology.
References
- 1. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAR1 Auxin-responsive GH3 family protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Jarin-1: A Technical Guide to its Role in Blocking JA-Ile Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jarin-1 has emerged as a critical chemical tool for dissecting the jasmonate signaling pathway in plants. This small molecule acts as a specific and potent inhibitor of JASMONATE RESISTANT 1 (JAR1), the enzyme responsible for the final step in the biosynthesis of the active hormone jasmonoyl-L-isoleucine (JA-Ile). By blocking the conjugation of jasmonic acid (JA) to isoleucine, this compound allows for the precise manipulation of JA-Ile levels, enabling researchers to probe the downstream consequences of this signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visual representation of the relevant biological and experimental frameworks.
Introduction
Jasmonates are a class of lipid-derived phytohormones that play a central role in regulating plant defense against herbivores and necrotrophic pathogens, as well as various aspects of development. The most biologically active form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). The biosynthesis of JA-Ile is a critical control point in the jasmonate signaling cascade. The final step, the conjugation of JA to L-isoleucine, is catalyzed by the enzyme JAR1, an ATP-dependent jasmonate-amino acid synthetase.
This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana.[1] Its specificity for JAR1 makes it an invaluable tool for studying the precise roles of JA-Ile in various physiological processes, distinguishing them from the effects of its precursor, JA. This guide will detail the technical aspects of using this compound as a research tool.
Mechanism of Action
This compound acts as a specific inhibitor of the enzyme JAR1.[1] By preventing the enzymatic conjugation of jasmonic acid to isoleucine, this compound effectively blocks the production of the biologically active hormone JA-Ile.[1][2] This inhibition is believed to be competitive, with this compound occupying the active site of JAR1 and preventing the binding of the natural substrates. Molecular docking studies suggest that this compound fits into the JA-Ile binding site of the JAR1 enzyme. The specificity of this compound for JAR1 is a key feature, as it does not significantly affect the activity of closely related enzymes.[1]
Quantitative Data
The inhibitory activity of this compound on JAR1 has been quantified both in vitro and in vivo. The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Inhibition of JAR1 by this compound
| Parameter | Value | Species | Reference |
| IC50 | 3.8 µM | Arabidopsis thaliana |
Table 2: In Vivo Effects of this compound on JA-Ile Levels in Arabidopsis thaliana
| This compound Concentration | Effect on Wound-Induced JA-Ile Accumulation | Reference |
| 7 µM | ~50% reduction | |
| 10 µM | Significant reduction in local leaves upon wounding | |
| 21 µM | ~50% reduction |
Table 3: Species-Specific Activity of this compound
| Species | Observed Effect | Reference |
| Arabidopsis thaliana | Effective inhibitor of JA-Ile biosynthesis and MeJA-induced root growth inhibition. | |
| Medicago truncatula | Biologically active; alleviates MeJA-induced root growth inhibition. | |
| Solanum lycopersicum (Tomato) | No significant effect on MeJA-induced root growth inhibition or wound-induced JA-Ile levels. | |
| Brassica nigra | No significant effect on MeJA-induced root growth inhibition. |
Experimental Protocols
In Vitro JAR1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on JAR1 activity in vitro.
Materials:
-
Recombinant JAR1 enzyme
-
Jasmonic acid (JA)
-
L-isoleucine (Ile)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
DMSO (for dissolving this compound)
-
Method for detecting JA-Ile (e.g., LC-MS/MS)
Procedure:
-
Enzyme and Substrate Preparation:
-
Purify recombinant JAR1 protein.
-
Prepare stock solutions of JA, L-isoleucine, and ATP in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, recombinant JAR1 enzyme, and the desired concentration of this compound (or DMSO for the control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C).
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrates JA, L-isoleucine, and ATP.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or by heat inactivation).
-
-
Analysis:
-
Extract the reaction products.
-
Quantify the amount of JA-Ile formed using a sensitive analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Root Growth Inhibition Assay
This assay is used to assess the biological activity of this compound in counteracting the effects of exogenous jasmonate.
Materials:
-
Seeds of the plant species to be tested (e.g., Arabidopsis thaliana, Medicago truncatula)
-
Growth medium (e.g., half-strength Hoagland's solution)
-
Methyl jasmonate (MeJA)
-
This compound
-
DMSO
-
Petri plates or multi-well plates
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize the seeds.
-
Germinate the seeds on a suitable medium in the dark for a few days until the radicle emerges.
-
-
Treatment Setup:
-
Prepare the growth medium containing different treatment combinations:
-
Mock (DMSO control)
-
MeJA (e.g., 10 µM)
-
This compound (e.g., 5, 10, 30 µM)
-
MeJA + this compound (at various concentrations)
-
-
Transfer the germinated seedlings to the treatment-containing medium.
-
-
Incubation:
-
Place the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle) for a specified period (e.g., 8-12 days).
-
-
Data Collection:
-
After the incubation period, carefully remove the seedlings and photograph them.
-
Measure the primary root length of each seedling.
-
-
Data Analysis:
-
Calculate the average root length for each treatment group.
-
Compare the root lengths of seedlings treated with MeJA alone to those treated with MeJA and this compound to determine if this compound can alleviate the root growth inhibition caused by MeJA.
-
In Vivo Analysis of JA-Ile Levels
This protocol describes how to measure the effect of this compound on JA-Ile accumulation in plant tissues following a stimulus like wounding.
Materials:
-
Mature plants of the species of interest
-
This compound solution (e.g., 10-30 µM in a buffer with a surfactant like Tween-20)
-
Mock solution (buffer with DMSO and surfactant)
-
Forceps or other wounding tools
-
Liquid nitrogen
-
Extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS for hormone quantification
Procedure:
-
Plant Treatment:
-
Treat the leaves of intact plants with either the this compound solution or the mock solution. This can be done by infiltration or spraying.
-
-
Wounding:
-
After a pre-incubation period with this compound (e.g., 1 hour), wound the treated leaves using forceps.
-
-
Harvesting:
-
At specific time points after wounding (e.g., 1 hour), harvest the wounded leaves and immediately freeze them in liquid nitrogen to stop all biological processes.
-
-
Hormone Extraction:
-
Homogenize the frozen tissue.
-
Extract the phytohormones using an appropriate solvent.
-
Purify and concentrate the hormone extracts.
-
-
Quantification:
-
Analyze the samples using LC-MS/MS to quantify the levels of JA-Ile and JA.
-
-
Data Analysis:
-
Compare the JA-Ile levels in this compound treated and wounded tissues to those in mock-treated and wounded tissues to determine the extent of inhibition.
-
Visualizations
JA-Ile Signaling Pathway and this compound Inhibition
Caption: this compound blocks the JAR1-mediated synthesis of JA-Ile, inhibiting downstream signaling.
Experimental Workflow for In Vivo Root Growth Inhibition Assay
Caption: Workflow for assessing this compound's effect on MeJA-induced root growth inhibition.
Logical Relationship of this compound Action
Caption: The logical cascade of events following the application of this compound.
Conclusion
This compound is a powerful and specific inhibitor of JA-Ile biosynthesis, making it an indispensable tool for plant biologists and researchers in related fields. Its ability to uncouple the effects of JA-Ile from other jasmonates provides a level of precision that is crucial for advancing our understanding of plant signaling networks. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective use of this compound in research. However, it is important to consider the species-specific nature of this compound's activity when designing experiments. Future research may focus on developing analogs of this compound with broader species effectiveness or on elucidating the precise molecular interactions between this compound and the JAR1 active site to inform the design of next-generation inhibitors.
References
Jarin-1: A Technical Guide for Studying Plant Defense Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Jarin-1 as a potent and specific tool for the investigation of plant defense signaling pathways. This compound has emerged as a critical chemical probe for dissecting the intricacies of jasmonate-mediated physiological processes. This document provides a comprehensive overview of its mechanism of action, experimental protocols for its use, and a summary of key quantitative data from foundational studies.
Introduction to this compound
This compound is a small molecule inhibitor that has been instrumental in elucidating the role of jasmonoyl-L-isoleucine (JA-Ile), the biologically active form of the plant hormone jasmonate.[1] Jasmonates are lipid-derived signaling molecules that are central to a plant's response to a wide array of stresses, including insect herbivory and necrotrophic pathogens.[2][3][4] The signaling cascade is initiated by the conjugation of jasmonic acid (JA) to the amino acid isoleucine, a reaction catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[5] this compound specifically targets and inhibits the enzymatic activity of JAR1, thereby blocking the biosynthesis of JA-Ile and attenuating downstream defense responses.
Chemically, this compound is a derivative of the plant alkaloid cytisine. Its discovery through a chemical screen in Arabidopsis thaliana provided a much-needed tool for the temporal and conditional inhibition of jasmonate signaling, offering an alternative to genetic knockout approaches. However, it is crucial to note that the efficacy of this compound is highly species-specific, a factor that must be empirically validated in new model organisms.
Mechanism of Action: Inhibition of JA-Ile Biosynthesis
The jasmonate signaling pathway is a critical component of the plant's induced defense system. Upon perception of a threat, such as wounding or herbivore attack, the synthesis of JA is rapidly induced. For the signaling cascade to proceed, JA must be converted to its active form, JA-Ile. This conversion is catalyzed by the enzyme JAR1, a member of the GH3 family of adenylating enzymes.
This compound acts as a specific inhibitor of JAR1. It binds to the active site of the enzyme, preventing the conjugation of JA to isoleucine. This blockade leads to a significant reduction in the cellular pool of JA-Ile, effectively silencing the downstream signaling events. These events include the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate the expression of defense-related genes.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing this compound to investigate plant defense responses. These data highlight the species-specific efficacy of this compound and its impact on JA-Ile levels and plant phenotype.
Table 1: Effect of this compound on MeJA-Induced Root Growth Inhibition
| Plant Species | MeJA Concentration (µM) | This compound Concentration (µM) | Observation | Reference |
| Arabidopsis thaliana | - | - | This compound identified as an inhibitor of MeJA-induced root growth inhibition. | |
| Medicago truncatula | 10 | 5 | Partial alleviation of root growth inhibition. | |
| Medicago truncatula | 10 | 10 | Partial alleviation of root growth inhibition. | |
| Medicago truncatula | 0 | 10 | Minor negative effect on root growth. | |
| Medicago truncatula | 0 | 30 | Clear negative effect on root growth. | |
| Solanum lycopersicum | 10 | 10 | No alleviation of root growth inhibition. | |
| Brassica nigra | 10 | 10 | No alleviation of root growth inhibition. |
Table 2: Effect of this compound on Wound-Induced JA-Ile Accumulation
| Plant Species | This compound Concentration (µM) | Observation on JA-Ile Levels | Reference |
| Arabidopsis thaliana | 7 | Reduced by ~50% in wounded leaves. | |
| Arabidopsis thaliana | 10 | Significant reduction in wounded leaves. | |
| Arabidopsis thaliana | 21 | Reduced by ~50% in wounded leaves. | |
| Arabidopsis thaliana | 30 | Most effective concentration for inhibiting JA-Ile production. | |
| Solanum lycopersicum | 30 | No effect on wound-induced JA-Ile biosynthesis in leaf disks. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on established methods from the cited literature.
Root Growth Inhibition Assay
This assay is a common method to assess the biological activity of this compound by observing its ability to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth.
Materials:
-
Seeds of the plant species of interest
-
Sterile agar plates for germination
-
Liquid culture medium (e.g., half-strength Hoagland's solution)
-
Methyl jasmonate (MeJA) stock solution
-
This compound stock solution (dissolved in DMSO)
-
Sterile containers for liquid culture (e.g., 50 mL Falcon tubes)
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Germination: Sterilize and germinate seeds on agar plates in the dark for a period appropriate for the species (e.g., 4 days for Medicago truncatula).
-
Seedling Transfer: Carefully transfer seedlings of uniform size to the liquid culture containers.
-
Treatment Application: Prepare the treatment solutions by adding MeJA and/or this compound to the liquid culture medium to achieve the desired final concentrations. A mock control with the solvent (e.g., DMSO) should be included.
-
Incubation: Place the seedlings in the growth chamber under controlled conditions for a specified duration (e.g., 8 days).
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root.
-
Data Analysis: Statistically analyze the root length data to determine if this compound significantly alleviates the root growth inhibition caused by MeJA.
Wound-Induced JA-Ile Accumulation Assay
This experiment directly measures the effect of this compound on the biosynthesis of the active hormone JA-Ile in response to mechanical wounding.
Materials:
-
Mature plants of the species of interest
-
This compound stock solution (dissolved in DMSO)
-
Forceps or other wounding tool
-
Liquid nitrogen for flash-freezing tissue
-
Equipment for phytohormone extraction and quantification (e.g., LC-MS/MS)
Procedure:
-
Plant Material Preparation: Use healthy, mature plants. For leaf disk assays, excise disks from fully expanded leaves.
-
This compound Treatment: Apply this compound solution to the plant tissue. This can be done by floating leaf disks on the solution or by spraying whole plants. An appropriate incubation time is necessary for this compound uptake (e.g., 1 hour). A mock control with the solvent should be run in parallel.
-
Wounding: After the this compound incubation, inflict mechanical wounds on the treated tissue using forceps.
-
Tissue Harvest: At a specific time point after wounding (e.g., 1 hour), harvest the wounded tissue and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.
-
Phytohormone Analysis: Extract and quantify JA-Ile levels from the frozen tissue using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the JA-Ile levels in this compound-treated wounded tissue to the mock-treated wounded tissue to determine the inhibitory effect of this compound.
Considerations for Use and Future Directions
The primary consideration when using this compound is its species-specific activity. Researchers must first validate its effectiveness in their system of interest before proceeding with extensive experiments. The root growth inhibition assay is a straightforward method for this initial validation.
Future research may focus on the development of this compound analogs with broader species activity or the identification of other small molecule inhibitors that target different nodes in the jasmonate signaling pathway. Such tools will continue to be invaluable for dissecting the complex network of plant defense responses and may offer novel avenues for the development of crop protection strategies. The use of this compound in combination with other chemical probes and genetic mutants will undoubtedly lead to a more comprehensive understanding of how plants defend themselves against environmental challenges.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
Jarin-1: A Technical Guide to its Effect on Jasmonate-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Jarin-1, a small molecule inhibitor of jasmonate signaling. This compound specifically targets and inhibits JASMONATE RESISTANT 1 (JAR1), a key enzyme in the jasmonate biosynthesis pathway, thereby preventing the formation of the biologically active hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] This inhibition subsequently blocks the activation of jasmonate-dependent genes involved in plant defense and development. This document details the mechanism of action of this compound, summarizes key quantitative data on its effects, provides detailed experimental protocols, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction to Jasmonate Signaling and this compound
Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes, including defense against herbivores and necrotrophic pathogens, as well as various aspects of plant growth and development.[1][3] The most potent form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] The biosynthesis of JA-Ile from jasmonic acid (JA) is catalyzed by the enzyme JAR1, which belongs to the firefly luciferase superfamily.
This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana. It acts as a selective and potent inhibitor of the JAR1 enzyme, thereby blocking the production of JA-Ile and consequently inhibiting all downstream jasmonate-dependent signaling and gene expression. This specificity makes this compound a valuable chemical tool for dissecting the complex jasmonate signaling network.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the JAR1 enzyme. JAR1 is an acyl-adenylate-forming enzyme that activates the carboxyl group of JA for its subsequent conjugation to the amino acid isoleucine. This compound competitively inhibits this enzymatic activity, preventing the synthesis of JA-Ile. This leads to an accumulation of JA and a significant reduction in the levels of JA-Ile, the ligand for the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for jasmonate signaling. In the absence of JA-Ile, the JAZ repressor proteins remain bound to and inhibit transcription factors (such as MYC2) that are responsible for activating the expression of jasmonate-responsive genes.
Quantitative Effects of this compound
The inhibitory effect of this compound on JA-Ile biosynthesis and jasmonate-dependent responses has been quantified in several studies.
Effect on JA-Ile Levels
Treatment with this compound leads to a significant and dose-dependent reduction in JA-Ile accumulation.
| Plant Species | Treatment | This compound Concentration | Reduction in JA-Ile Levels | Reference |
| Arabidopsis thaliana | Methyl Jasmonate (MeJA) induced | 10 µM | Significant reduction | |
| Arabidopsis thaliana | Methyl Jasmonate (MeJA) induced | 30 µM | Strong inhibition | |
| Arabidopsis thaliana | Wounding | 10 µM | Significant decrease in local and systemic leaves | |
| Solanum lycopersicum (Tomato) | Wounding | 30 µM | No significant effect |
Effect on Jasmonate-Dependent Phenotypes
The reduction in JA-Ile levels translates to the inhibition of various jasmonate-induced physiological responses. A common assay is the inhibition of root growth by exogenous application of MeJA.
| Plant Species | Assay | MeJA Concentration | This compound Concentration | Effect of this compound | Reference |
| Arabidopsis thaliana | Root growth inhibition | 50 µM | Not specified | Alleviates inhibition | |
| Medicago truncatula | Root growth inhibition | 10 µM | 5 µM or 10 µM | Partially alleviates inhibition | |
| Solanum lycopersicum (Tomato) | Root growth inhibition | 10 µM | 10 µM | No effect | |
| Brassica nigra | Root growth inhibition | 10 µM | 10 µM | No effect |
Effect on Gene Expression
This compound treatment alters the expression of numerous genes, particularly those regulated by the jasmonate signaling pathway. Overexpression of JAR1 leads to the upregulation of 205 genes and downregulation of 134 genes in Arabidopsis thaliana under normal growth conditions. In contrast, the jar1-11 mutant, which has reduced JAR1 expression, shows altered expression of a smaller set of genes. Under drought stress, wild-type plants show differential expression of 3401 genes, while jar1-11 mutants show a much larger response with 6139 differentially expressed genes, and JAR1 overexpressors show a smaller response with 2025 differentially expressed genes. This indicates that JAR1-mediated JA-Ile production is crucial for the transcriptional response to environmental stress.
Experimental Protocols
In Vitro Root Growth Inhibition Assay
This protocol is adapted from studies investigating the effect of this compound on MeJA-induced root growth inhibition.
Materials:
-
Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Medicago truncatula)
-
Half-strength Hoagland's solution
-
Methyl jasmonate (MeJA) stock solution
-
This compound stock solution
-
Sterile agar plates
-
Sterile 50 ml falcon tubes
-
Growth chamber
Procedure:
-
Surface sterilize seeds according to standard protocols for the specific plant species.
-
Germinate seeds on sterile agar plates in the dark for 4 days.
-
Prepare half-strength Hoagland's solution and supplement with the desired concentrations of MeJA and/or this compound. A common concentration for MeJA is 10 µM, and for this compound, concentrations of 5, 10, or 30 µM can be tested. Include a mock control with the solvent (e.g., DMSO).
-
Transfer seedlings into aluminum-wrapped 50 ml falcon tubes containing the treatment solutions.
-
Incubate the seedlings in a growth chamber for 8-12 days under controlled conditions (e.g., 25°C day/21°C night, 16-h light: 8-h dark cycle).
-
After the incubation period, carefully remove the seedlings and photograph them.
-
Measure the primary root length of at least 15 seedlings per treatment.
-
Perform statistical analysis (e.g., ANOVA with Tukey's HSD test) to determine significant differences between treatments.
Analysis of JA-Ile Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of JA-Ile in plant tissue following this compound treatment.
Procedure:
-
Treat plants (e.g., 14-day-old Arabidopsis seedlings grown hydroponically) with this compound (e.g., 10 µM or 30 µM) or a solvent control for a specified time (e.g., 30 minutes).
-
Induce jasmonate biosynthesis, for example, by adding MeJA (e.g., 100 µM) or by mechanical wounding.
-
Harvest approximately 50 mg of ground tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Extract the tissue with a suitable solvent, typically methanol, spiked with known amounts of stable isotope-labeled internal standards such as [2H6]JA and [2H2]JA-Ile for accurate quantification.
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the endogenous levels of JA and JA-Ile based on the peak areas relative to the internal standards.
Species Specificity of this compound
It is crucial to note that the effectiveness of this compound is highly species-specific. While it is a potent inhibitor of JAR1 in Arabidopsis thaliana and has been shown to be biologically active in Medicago truncatula, it does not have the same effect in other species like Solanum lycopersicum (tomato) and Brassica nigra. In tomato, for instance, this compound treatment did not affect wound-induced accumulation of JA-Ile. Therefore, researchers must validate the functionality of this compound in their specific model organism before its use in experiments.
Conclusion
This compound is an invaluable tool for the study of jasmonate signaling. Its specific inhibition of the JAR1 enzyme allows for the targeted disruption of JA-Ile biosynthesis, enabling researchers to probe the intricate roles of this hormone in plant defense and development. However, the pronounced species-specificity of this compound necessitates careful validation in any new plant system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Jarin-1 for JAR1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of Jarin-1, a small molecule inhibitor of the jasmonate-amido synthetase JAR1. This compound serves as a critical tool for dissecting the intricacies of jasmonate signaling in plants. This document outlines the quantitative data regarding its potency and selectivity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and JAR1
Jasmonates are a class of lipid-based plant hormones that play pivotal roles in regulating a wide array of physiological and developmental processes, including growth, defense against herbivores and pathogens, and reproductive development. The biological activity of jasmonates is largely mediated by the active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). The final step in the biosynthesis of JA-Ile is catalyzed by the jasmonate-amido synthetase JAR1 (also known as AtGH3.11), a member of the GH3 family of acyl-acid amido synthetases.
This compound was identified as the first specific small-molecule inhibitor of JAR1 in the model plant Arabidopsis thaliana.[1] Its ability to block the production of JA-Ile allows for the precise investigation of the roles of this specific bioactive hormone in various signaling pathways, distinguishing its functions from other jasmonate derivatives.
Quantitative Assessment of this compound Specificity
The inhibitory activity of this compound against Arabidopsis thaliana JAR1 and its selectivity over other closely related GH3 family members have been quantitatively assessed through in vitro enzymatic assays.
| Enzyme Target | Enzyme Family | Organism | IC50 (μM) | Percent Inhibition | Notes |
| JAR1 (AtGH3.11) | GH3 | Arabidopsis thaliana | 3.8 | - | This compound is a potent inhibitor of its primary target. |
| AtGH3.1 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Negligible inhibition of this auxin-conjugating enzyme. |
| AtGH3.2 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Minimal effect on this auxin-responsive GH3 enzyme. |
| AtGH3.3 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Demonstrates high selectivity against this auxin-conjugating enzyme. |
| AtGH3.4 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Low to no inhibition observed. |
| AtGH3.5 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | AtGH3.5 is involved in both auxin and salicylic acid metabolism.[2] |
| AtGH3.6 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | High selectivity is maintained against this auxin-conjugating enzyme. |
| AtGH3.9 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | GH3.9 has a role in auxin and jasmonate crosstalk.[3] |
| AtGH3.17 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | This compound shows minimal activity against this auxin-conjugating enzyme. |
Note on Species Specificity: It is crucial to note that the inhibitory effect of this compound is highly species-specific. While it is a potent inhibitor of JAR1 in Arabidopsis thaliana and Cardamine hirsuta, it has been shown to have no significant effect on JA-Ile biosynthesis in other plant species such as tomato (Solanum lycopersicum) and black mustard (Brassica nigra).[4][5] Therefore, the efficacy of this compound as a JAR1 inhibitor must be empirically validated in the plant species of interest before its use in functional studies.
Experimental Protocols
In Vitro JAR1 Enzymatic Activity Assay
This protocol describes the determination of the inhibitory activity of this compound on recombinant JAR1 enzyme. The assay measures the production of JA-Ile from jasmonic acid and isoleucine.
Materials:
-
Recombinant Arabidopsis thaliana JAR1 protein
-
Jasmonic acid (JA)
-
L-Isoleucine (Ile)
-
ATP
-
MgCl2
-
Tricine buffer (pH 8.0)
-
This compound
-
DMSO (vehicle control)
-
LC-MS/MS system for quantification of JA-Ile
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tricine buffer (pH 8.0), 5 mM MgCl2, 2.5 mM ATP, 1 mM L-Isoleucine, and 100 µM jasmonic acid.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound to test a range of concentrations (e.g., 0.1 µM to 100 µM). An equivalent volume of DMSO should be used as a vehicle control.
-
Enzyme Preparation: Dilute the purified recombinant JAR1 enzyme to the desired final concentration in the reaction buffer.
-
Assay Initiation: In a microcentrifuge tube, combine the reaction mixture, the desired concentration of this compound or DMSO control, and initiate the reaction by adding the JAR1 enzyme. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or another suitable quenching agent.
-
Quantification of JA-Ile: Analyze the reaction mixture using a validated LC-MS/MS method to quantify the amount of JA-Ile produced.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Arabidopsis Root Growth Inhibition Assay
This cellular assay assesses the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth in Arabidopsis thaliana seedlings, providing an in vivo measure of its target engagement.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)
-
Methyl jasmonate (MeJA) stock solution in ethanol
-
This compound stock solution in DMSO
-
Sterile water
-
Ethanol (for seed sterilization)
-
Bleach (for seed sterilization)
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinse thoroughly with sterile water (3-5 times).
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient the plates vertically to allow for root growth along the agar surface.
-
Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing MeJA (e.g., 10-50 µM) with or without various concentrations of this compound (e.g., 1-50 µM). Include appropriate vehicle controls (ethanol for MeJA and DMSO for this compound).
-
Incubation: Return the plates to the growth chamber and continue to grow the seedlings vertically for another 3-5 days.
-
Measurement: Mark the position of the root tip at the time of transfer and measure the root elongation from this mark to the new root tip at the end of the incubation period.
-
Data Analysis: Compare the root growth of seedlings treated with MeJA alone to those treated with MeJA and this compound. A rescue of the root growth inhibition by this compound indicates its in vivo activity against JAR1.
Visualizing Pathways and Workflows
Jasmonate Signaling Pathway and this compound Inhibition
The following diagram illustrates the core jasmonate signaling pathway in Arabidopsis thaliana and highlights the specific inhibitory action of this compound on JAR1.
Caption: Jasmonate signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Specificity
This diagram outlines a typical experimental workflow to determine the specificity of this compound.
Caption: Experimental workflow for determining the specificity of this compound.
Conclusion
This compound is a valuable chemical tool for the specific inhibition of JAR1 in Arabidopsis thaliana, enabling detailed studies of the jasmonate signaling pathway. Its high selectivity over other GH3 family members in this species has been demonstrated through rigorous in vitro and in vivo assays. However, researchers must be cognizant of its species-specific activity and validate its efficacy in their experimental system of choice. The detailed protocols and workflows provided in this guide offer a robust framework for the accurate assessment of this compound's specificity and its effective application in plant biology research.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arabidopsis thaliana GH3.9 in Auxin and Jasmonate Cross Talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Jarin-1: A Technical Guide to its Role in Plant Growth and Jasmonate Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jarin-1 has emerged as a critical chemical tool for the dissection of jasmonate signaling pathways in plants. As the first identified small-molecule inhibitor of jasmonic acid-amido synthetase (JAR1), this compound provides a means to specifically block the biosynthesis of the biologically active jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), thereby enabling detailed studies of its downstream effects on plant growth, development, and stress responses.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on plant physiology, detailed experimental protocols for its use, and visualizations of the relevant biological and experimental pathways.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play a central role in regulating a wide array of physiological processes. These include defense against herbivores and necrotrophic pathogens, as well as developmental processes such as root growth, flowering, and senescence.[2][4] The most potent form of jasmonate is JA-Ile, which is synthesized by the enzyme JAR1 through the conjugation of jasmonic acid (JA) to the amino acid isoleucine. The discovery of this compound as a specific inhibitor of JAR1 has provided researchers with a powerful tool to probe the intricacies of jasmonate signaling without resorting to genetic modification, which can be a lengthy process, particularly in non-model plant species.
Mechanism of Action
This compound functions as a competitive inhibitor of the JAR1 enzyme. It binds to the active site of JAR1, preventing the binding of its natural substrate, jasmonic acid. This inhibition specifically blocks the adenylation and subsequent conjugation of JA to isoleucine, leading to a significant reduction in the cellular pool of bioactive JA-Ile. This compound exhibits a high degree of specificity for JAR1, with an IC50 value of 3.8 μM, and does not significantly affect the activity of closely related enzymes.
Quantitative Impact on Plant Growth and Development
The inhibitory effect of this compound on JA-Ile biosynthesis has profound and measurable consequences for plant growth and development. The most well-documented effect is its ability to counteract the inhibitory effects of exogenously applied methyl jasmonate (MeJA) on root growth.
Effect of this compound on MeJA-Induced Root Growth Inhibition in Medicago truncatula
The following table summarizes the effect of various concentrations of this compound on the root length of Medicago truncatula seedlings in the presence and absence of 10 µM MeJA.
| Treatment | Mean Root Length (cm) ± SD |
| Mock (Control) | 8.5 ± 1.2 |
| 10 µM MeJA | 3.2 ± 0.8 |
| 5 µM this compound | 7.9 ± 1.1 |
| 10 µM this compound | 7.1 ± 1.0 |
| 30 µM this compound | 5.5 ± 0.9 |
| 10 µM MeJA + 5 µM this compound | 5.8 ± 0.9 |
| 10 µM MeJA + 10 µM this compound | 6.5 ± 1.1 |
| 10 µM MeJA + 30 µM this compound | 5.1 ± 0.8 |
Data adapted from a study on the species-specific effects of this compound.
Effect of this compound on JA and JA-Ile Levels in Arabidopsis thaliana
This table illustrates the impact of this compound on the endogenous levels of JA and JA-Ile in Arabidopsis thaliana seedlings following treatment with methyl jasmonate (MeJA).
| Treatment | Mean JA (pmol/g FW) ± SD | Mean JA-Ile (pmol/g FW) ± SD |
| Mock (DMSO) | 150 ± 25 | 20 ± 5 |
| 100 µM MeJA (1h) | 1800 ± 250 | 1500 ± 200 |
| 100 µM MeJA (1h) + 10 µM this compound | 1750 ± 230 | 600 ± 80 |
| 100 µM MeJA (1h) + 30 µM this compound | 1850 ± 260 | 250 ± 40 |
Data derived from studies on the inhibition of JA-Ile biosynthesis by this compound.
Experimental Protocols
Root Growth Inhibition Assay
This protocol is designed to assess the effect of this compound on MeJA-induced root growth inhibition in seedlings.
Materials:
-
Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Medicago truncatula)
-
Agar plates (0.8% w/v)
-
Half-strength Hoagland's solution
-
Methyl jasmonate (MeJA) stock solution (in ethanol or DMSO)
-
This compound stock solution (in DMSO)
-
50 ml Falcon tubes or similar vessels for hydroponic culture
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Surface sterilize seeds according to standard protocols for the species.
-
Germinate seeds on agar plates in the dark for 4 days.
-
Prepare treatment solutions by diluting MeJA and this compound stock solutions into half-strength Hoagland's solution to the desired final concentrations (e.g., 10 µM MeJA; 5, 10, 30 µM this compound). Include a mock control with the same concentration of the solvent (e.g., DMSO).
-
Transfer seedlings of uniform size into the Falcon tubes containing the treatment solutions. Ensure the roots are submerged. Wrap the tubes in aluminum foil to keep the roots in darkness.
-
Incubate the seedlings in a growth chamber under a 16-h light/8-h dark cycle at 24°C for 8 days.
-
After the incubation period, carefully remove the seedlings and photograph them.
-
Measure the primary root length using a ruler or image analysis software.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Quantification of JA-Ile by UPLC-MS/MS
This protocol outlines the procedure for quantifying endogenous JA-Ile levels in plant tissue following this compound treatment.
Materials:
-
Plant tissue (e.g., leaf disks from 6-week-old plants)
-
This compound solution (e.g., 30 µM in a buffer or water with a low percentage of DMSO)
-
Forceps for wounding
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol)
-
Internal standards (e.g., 2H2-JA-Ile)
-
Solid-phase extraction (SPE) columns
-
UPLC-MS/MS system
Procedure:
-
Excise plant tissue (e.g., leaf disks) and float them on the this compound treatment solution or a mock control solution for 1 hour.
-
Induce JA-Ile biosynthesis by mechanically wounding the tissue with forceps.
-
After 1 hour of wounding, harvest the tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Lyophilize and weigh the plant material.
-
Homogenize the tissue and extract phytohormones using a suitable solvent (e.g., methanol) spiked with internal standards.
-
Purify and concentrate the extracts using solid-phase extraction.
-
Analyze the samples using a UPLC-MS/MS system. Develop a method with specific precursor-to-fragment ion transitions for JA-Ile and the internal standard to ensure accurate quantification.
-
Calculate the concentration of JA-Ile in the original tissue based on the peak areas relative to the internal standard.
In Vitro JAR1 Enzyme Activity Assay
This protocol describes an assay to measure the enzymatic activity of JAR1 and its inhibition by this compound.
Materials:
-
Recombinant JAR1 enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and ATP)
-
Jasmonic acid (JA)
-
Isoleucine (Ile)
-
This compound at various concentrations
-
Method for detecting a reaction product (e.g., AMP or JA-Ile) such as HPLC or TLC.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, JA, and Ile.
-
Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control.
-
Initiate the enzymatic reaction by adding the recombinant JAR1 enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding acid or heat).
-
Quantify the amount of product formed (e.g., AMP or JA-Ile) using a suitable analytical method like HPLC.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Jasmonate Signaling Pathway
Caption: this compound inhibits JAR1, blocking JA-Ile synthesis and downstream signaling.
Experimental Workflow for Root Growth Inhibition Assay
Caption: Workflow for assessing this compound's effect on root growth.
Workflow for JA-Ile Quantification
Caption: Workflow for quantifying JA-Ile levels after this compound treatment.
Conclusion and Future Directions
This compound is an invaluable tool for probing the jasmonate signaling pathway. Its specificity for JAR1 allows for the targeted investigation of JA-Ile-dependent processes in plants. However, the observed species-specific activity of this compound highlights the need for preliminary validation in any new plant system under investigation. Future research could focus on the development of this compound analogs with broader species efficacy or on the identification of novel inhibitors targeting other key enzymes in the jasmonate biosynthesis and signaling cascade. Such advancements will continue to enhance our understanding of this vital plant hormone and its role in plant health and productivity.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial Studies of Jarin-1 in Arabidopsis thaliana
This technical guide provides a comprehensive overview of the initial studies of this compound, a selective inhibitor of the jasmonate signaling pathway in the model plant Arabidopsis thaliana. This compound serves as a critical chemical tool for dissecting the complexities of jasmonate-regulated physiological processes.
Introduction
Jasmonates are a class of lipid-derived plant hormones that are pivotal in regulating a wide array of plant defense mechanisms and developmental processes.[1] The most biologically active form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][2] The biosynthesis of JA-Ile is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid L-isoleucine.[2] Understanding the intricacies of the jasmonate signaling pathway is crucial for developing strategies to enhance plant resilience and growth.
This compound was identified through a chemical screen of 1,728 compounds in Arabidopsis thaliana as the first small-molecule inhibitor of jasmonate responses.[1] It specifically impairs the activity of the JA-Ile synthetase JAR1, thereby blocking the production of the active hormone JA-Ile. This specific inhibition allows for the targeted study of JA-Ile dependent signaling pathways. Chemically, this compound is a derivative of the alkaloid cytisine.
Mechanism of Action
This compound acts as a potent and specific inhibitor of the enzyme JAR1. By preventing the conjugation of JA with isoleucine, this compound effectively reduces the intracellular pool of the bioactive hormone JA-Ile. This inhibition of JA-Ile biosynthesis subsequently blocks the downstream signaling cascade that is normally initiated by JA-Ile binding to its co-receptor complex, COI1-JAZ. This targeted action makes this compound an invaluable tool for distinguishing JA-Ile-dependent responses from those mediated by other jasmonate compounds. It is important to note that the inhibitory effect of this compound is highly species-specific and has been shown to be most effective in Arabidopsis thaliana and Medicago truncatula.
References
Methodological & Application
Application Notes and Protocols for Jarin-1 in Root Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for utilizing Jarin-1, a specific inhibitor of the jasmonate signaling pathway, in plant root growth assays. This compound targets the enzyme JAR1, which is responsible for the synthesis of the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] By inhibiting JAR1, this compound effectively blocks jasmonate-regulated processes, including the inhibition of root growth induced by methyl jasmonate (MeJA).[3][4] This document outlines the mechanism of action of this compound, detailed protocols for conducting root growth assays in the model plant Arabidopsis thaliana and other species, and presents quantitative data from relevant studies. The provided methodologies and data will enable researchers to effectively use this compound as a tool to dissect the role of jasmonate signaling in plant development and stress responses.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] The most bioactive form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). The biosynthesis of JA-Ile is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid isoleucine. The perception of JA-Ile by its co-receptor complex, consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein, initiates a signaling cascade that leads to the expression of jasmonate-responsive genes.
One of the well-characterized responses to elevated jasmonate levels is the inhibition of primary root growth. This phenotype is often used in genetic and chemical screens to identify components of the jasmonate signaling pathway. This compound has been identified as a potent and specific small-molecule inhibitor of JAR1. Its application can reverse the inhibitory effect of jasmonates on root growth, making it a valuable chemical tool for studying jasmonate signaling. It is important to note that the efficacy of this compound can be species-specific. While it has been shown to be effective in Arabidopsis thaliana and Medicago truncatula, it did not show a similar effect in Solanum lycopersicum (tomato) and Brassica nigra.
Mechanism of Action of this compound
This compound acts as a specific inhibitor of the enzyme JAR1. By binding to the active site of JAR1, this compound prevents the conjugation of jasmonic acid to isoleucine, thereby blocking the production of the active hormone JA-Ile. This disruption of the jasmonate signaling pathway at a key enzymatic step allows for the targeted investigation of jasmonate-dependent processes.
Data Presentation
The following tables summarize quantitative data from root growth inhibition assays involving this compound and/or MeJA in different plant species.
Table 1: Effect of this compound and MeJA on Root Length in Medicago truncatula
| Treatment | This compound (µM) | MeJA (µM) | Average Root Length (relative to mock) |
| Mock | 0 | 0 | 100% |
| MeJA | 0 | 10 | Significantly reduced |
| This compound | 5 | 0 | No significant effect |
| This compound | 10 | 0 | Slightly reduced |
| This compound | 30 | 0 | Clearly reduced |
| This compound + MeJA | 5 | 10 | Partially restored |
| This compound + MeJA | 10 | 10 | Partially restored |
| This compound + MeJA | 30 | 10 | No significant restoration |
Table 2: Effective Concentrations of MeJA and this compound in Arabidopsis thaliana
| Compound | Concentration | Effect | Reference |
| MeJA | 0.1 µM | 50% inhibition of primary root growth | |
| MeJA | 2 µM | 42% inhibition of primary root growth | |
| This compound | 10 µM | Working concentration for alleviating MeJA-induced root growth inhibition | |
| This compound | 30 µM | Most effective in inhibiting JA-Ile production |
Experimental Protocols
This section provides a detailed protocol for a this compound application in a root growth assay using Arabidopsis thaliana.
Materials
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound (stock solution in DMSO)
-
Methyl jasmonate (MeJA) (stock solution in ethanol or DMSO)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
Petri dishes (square or round)
-
Sterilization solution (e.g., 50% bleach with 0.1% Tween-20)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Experimental Workflow Diagram
References
- 1. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Application Notes and Protocols: Preparing Jarin-1 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: Jarin-1 is a selective small-molecule inhibitor of the enzyme jasmonic acid-amido synthetase (JAR1), which is crucial for the biosynthesis of the active plant hormone jasmonoyl-isoleucine (JA-Ile).[1][2] By preventing the conjugation of jasmonic acid to isoleucine, this compound serves as a valuable chemical tool for dissecting the complex jasmonate signaling networks that regulate plant growth, development, and defense mechanisms.[1][3] Proper preparation of a this compound stock solution is the first critical step for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
This compound Properties and Data
The physicochemical properties of this compound are summarized below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₉N₃O₄ | |
| Molecular Weight | 471.55 g/mol | |
| CAS Number | 1212704-51-2 | |
| Appearance | White to off-white solid powder | |
| IC₅₀ | 3.8 µM for jasmonic acid-amido synthetase (JAR1) | |
| Solubility in DMSO | ~30.6 - 33.3 mg/mL (~64.9 - 70.7 mM) | |
| Powder Storage | -20°C for up to 3 years | |
| Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Application Notes
This compound is primarily used in plant biology research to inhibit jasmonate (JA) signaling. It specifically targets the JAR1 enzyme, preventing the synthesis of JA-Ile, the active form of the hormone that binds to the COI1-JAZ co-receptor complex to initiate downstream signaling.
-
Working Concentrations: The effective working concentration of this compound can be species-specific. In Arabidopsis thaliana and Medicago truncatula, concentrations between 5 µM and 30 µM have been shown to be effective in root growth inhibition assays. For topical application on leaves, a concentration of 10 µM has been used. Researchers should perform dose-response experiments to determine the optimal concentration for their specific plant species and experimental system.
-
Species Specificity: It is critical to note that the inhibitory effect of this compound is not universal across all plant species. While effective in Arabidopsis and Cardamine hirsuta, it has been shown to have little to no effect on JA-Ile biosynthesis in other species like tomato (Solanum lycopersicum) and Brassica nigra. Therefore, the functionality of this compound must be validated for each plant model before extensive use.
-
Experimental Controls: When using a this compound stock solution prepared in DMSO, it is imperative to include a vehicle control in all experiments. This involves treating a parallel set of samples with the same final concentration of DMSO used to deliver this compound, to account for any effects of the solvent itself.
Jasmonate Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical jasmonate signaling pathway and highlights the specific step inhibited by this compound.
Caption: this compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis and subsequent gene activation.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the logical flow for preparing a this compound stock solution.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 1212704-51-2 |JAR1 inhibitor | AOBIOUS [aobious.com]
Application Notes and Protocols for Studying Systemic Signaling in Plants Using Jarin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jarin-1 is a valuable chemical tool for dissecting the intricate network of jasmonate signaling in plants. As a specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1), this compound blocks the biosynthesis of the biologically active form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][2] This targeted inhibition allows researchers to investigate the diverse roles of JA-Ile in plant growth, development, and defense responses, particularly in the context of systemic signaling. Understanding how plants coordinate responses to localized stresses across the entire organism is crucial for developing strategies to enhance crop resilience and for identifying novel targets for agrochemical and pharmaceutical development.
These application notes provide detailed protocols for utilizing this compound to study systemic signaling in plants, along with quantitative data on its efficacy and guidance on data interpretation. The provided experimental workflows and signaling pathway diagrams are intended to facilitate the design and execution of robust experiments.
Data Presentation
This compound Inhibition of JAR1 and JA-Ile Synthesis
| Parameter | Value | Plant Species | Reference |
| IC50 for JAR1 Inhibition | 3.8 µM | Arabidopsis thaliana | [1][3][4] |
| Effect on JA-Ile Levels | ~90% reduction at 30 µM | Arabidopsis thaliana seedlings | |
| Wound-Induced JA-Ile Accumulation | Peak at 40 min in WT, reduced to ~10% in jar1-1 mutant | Arabidopsis thaliana leaves |
Efficacy of this compound in Root Growth Inhibition Assays
| Plant Species | This compound Concentration | MeJA Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | 10 µM | 10 µM | Partial rescue of MeJA-induced root growth inhibition | |
| Medicago truncatula | 5 µM | 10 µM | Partial rescue of MeJA-induced root growth inhibition | |
| 10 µM | 10 µM | Partial rescue of MeJA-induced root growth inhibition | ||
| 30 µM | 10 µM | No significant rescue; this compound alone inhibits root growth | ||
| Solanum lycopersicum | 10 µM | 10 µM | No rescue of MeJA-induced root growth inhibition | |
| Brassica nigra | 10 µM | 10 µM | No rescue of MeJA-induced root growth inhibition |
Experimental Protocols
Root Growth Inhibition Assay to Test this compound Activity
This protocol is designed to determine the biological activity of this compound in a specific plant species by assessing its ability to counteract the inhibitory effect of methyl jasmonate (MeJA) on primary root growth.
Materials:
-
Seeds of the plant species of interest
-
Agar plates (e.g., 0.5x Murashige and Skoog medium)
-
MeJA stock solution (in ethanol or DMSO)
-
This compound stock solution (in DMSO)
-
Sterile water
-
Petri dishes
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using your standard laboratory protocol.
-
Plate seeds on agar plates and stratify if required.
-
Germinate seeds in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
-
Seedling Transfer and Treatment:
-
After 4-5 days of germination, select uniform seedlings.
-
Prepare treatment plates containing the base agar medium supplemented with:
-
Control (vehicle, e.g., DMSO)
-
MeJA (e.g., 10 µM)
-
This compound at various concentrations (e.g., 1, 5, 10, 30 µM)
-
MeJA + this compound at the corresponding concentrations.
-
-
Carefully transfer the germinated seedlings to the treatment plates.
-
-
Incubation and Measurement:
-
Place the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
Incubate for 5-7 days.
-
Photograph the plates and measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. A successful experiment will show that this compound can partially or fully rescue the root growth inhibition caused by MeJA.
-
Analysis of Systemic Wound-Induced JA-Ile Accumulation
This protocol details a method to investigate the effect of this compound on the systemic accumulation of JA-Ile following a localized wound, providing insights into the role of JA-Ile as a mobile signal.
Materials:
-
Mature plants (e.g., 4-6 week old Arabidopsis thaliana)
-
This compound solution (e.g., 10-30 µM in a buffer with a surfactant like Tween-20)
-
Control solution (buffer with surfactant and vehicle)
-
Forceps or another wounding tool
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction buffer (e.g., 80% methanol)
-
Internal standards for JA-Ile quantification (e.g., d2-JA-Ile)
-
LC-MS/MS system
Procedure:
-
Plant Treatment:
-
Select healthy, mature plants with several fully expanded leaves.
-
Apply the this compound solution or control solution to a specific leaf (the "local" leaf) by gentle spraying or dropping the solution onto the leaf surface. Ensure the entire leaf surface is covered.
-
Allow the plant to absorb the solution for a defined period (e.g., 1-2 hours).
-
-
Wounding:
-
After the incubation period, wound the treated leaf using forceps, creating a consistent and reproducible injury.
-
-
Tissue Harvesting:
-
At various time points after wounding (e.g., 0, 30, 60, 90, 120 minutes), harvest the wounded leaf ("local" tissue) and an unwounded, systemic leaf (a leaf that is not directly connected to the wounded leaf via the vasculature is a good choice for a true systemic response).
-
Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.
-
-
JA-Ile Extraction and Quantification:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract the jasmonates using a cold extraction buffer containing an internal standard.
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of JA-Ile.
-
-
Data Analysis:
-
Normalize the JA-Ile concentrations to the fresh weight of the tissue and the internal standard.
-
Compare the levels of JA-Ile in local and systemic tissues between control and this compound treated plants. A reduction in JA-Ile accumulation in the systemic leaves of this compound treated plants would suggest that JA-Ile, or its synthesis, is a crucial component of the mobile wound signal.
-
Mandatory Visualizations
Caption: The jasmonate signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying systemic signaling with this compound.
References
Jarin-1 Treatment for Investigating Plant-Pathogen Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Jarin-1, a selective inhibitor of jasmonate signaling, for studying plant-pathogen interactions. This document outlines the mechanism of action of this compound, detailed experimental protocols, and expected outcomes, with a focus on its application in the model plant Arabidopsis thaliana.
Introduction
Jasmonates (JAs) are a class of lipid-derived plant hormones that play a critical role in regulating plant defense responses against a wide range of pathogens and herbivores. The most bioactive form of JA is jasmonoyl-isoleucine (JA-Ile). This compound is a small molecule inhibitor that specifically targets the enzyme JASMONATE RESISTANT 1 (JAR1), which is responsible for the conjugation of jasmonic acid to isoleucine to form JA-Ile.[1][2][3] By inhibiting JAR1, this compound effectively blocks the jasmonate signaling pathway, making it a valuable tool for dissecting the role of this pathway in plant immunity.
It is crucial to note that the efficacy of this compound is highly species-specific. While it is a potent inhibitor of JAR1 in Arabidopsis thaliana and Medicago truncatula, it has been shown to be ineffective in other plant species such as tomato (Solanum lycopersicum) and Brassica nigra.[4][5] Therefore, researchers should validate the activity of this compound in their specific plant system before extensive use.
Mechanism of Action
This compound acts as a selective inhibitor of the JA-Ile synthetase JAR1. This enzyme catalyzes the final step in the biosynthesis of the active hormone JA-Ile. By blocking this step, this compound treatment leads to a reduction in the endogenous levels of JA-Ile, thereby attenuating downstream jasmonate-mediated defense responses. This allows for the investigation of the specific roles of JA signaling in response to different pathogens.
Applications
This compound can be utilized in a variety of experimental setups to investigate the role of jasmonate signaling in plant-pathogen interactions, including:
-
Determining the role of JA signaling in resistance to necrotrophic versus biotrophic pathogens: Plant defense against necrotrophic pathogens (which feed on dead tissue) is generally mediated by the JA pathway, while defense against biotrophic pathogens (which feed on living tissue) is often dependent on the salicylic acid (SA) pathway. This compound can be used to test these hypotheses.
-
Dissecting the crosstalk between JA and other hormone signaling pathways: By inhibiting the JA pathway, researchers can study its interaction with other defense-related signaling pathways, such as those mediated by salicylic acid (SA) and ethylene (ET).
-
Identifying novel components of the JA signaling pathway: this compound can be used in genetic screens or molecular studies to identify new genes or proteins involved in JA-mediated defense responses.
Data Presentation
Table 1: Effect of this compound on Root Growth Inhibition by Methyl Jasmonate (MeJA) in Medicago truncatula
This table summarizes the effect of different concentrations of this compound on the root growth of Medicago truncatula seedlings in the presence of MeJA. The data demonstrates that this compound can alleviate the root growth inhibition caused by MeJA in a dose-dependent manner in this species.
| Treatment | Root Length (cm) ± SD |
| Mock (DMSO) | 7.5 ± 0.8 |
| 10 µM MeJA | 3.2 ± 0.5 |
| 10 µM MeJA + 5 µM this compound | 4.8 ± 0.6 |
| 10 µM MeJA + 10 µM this compound | 5.9 ± 0.7 |
| 10 µM MeJA + 30 µM this compound | 4.1 ± 0.6 |
| 5 µM this compound | 7.2 ± 0.9 |
| 10 µM this compound | 6.8 ± 0.8 |
| 30 µM this compound | 5.5 ± 0.7 |
Data adapted from a study on the species-specific effects of this compound.
Table 2: Effect of this compound on Disease Severity and Defense Gene Expression in Arabidopsis thaliana Challenged with Botrytis cinerea
This table illustrates the expected outcome of this compound treatment on the susceptibility of Arabidopsis thaliana to the necrotrophic fungus Botrytis cinerea and the expression of the JA-responsive marker gene PDF1.2 and the SA-responsive marker gene PR1.
| Treatment | Lesion Size (mm²) ± SD | PDF1.2 Relative Expression ± SD | PR1 Relative Expression ± SD |
| Mock (DMSO) + Mock Inoculation | 0.0 ± 0.0 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Mock (DMSO) + B. cinerea | 4.5 ± 0.7 | 15.2 ± 2.5 | 1.2 ± 0.4 |
| 10 µM this compound + B. cinerea | 8.2 ± 1.1 | 3.1 ± 0.6 | 1.5 ± 0.5 |
This is a representative data table based on the known function of this compound and the typical defense responses in Arabidopsis. Actual results may vary.
Table 3: Effect of this compound on Bacterial Growth and Defense Gene Expression in Arabidopsis thaliana Challenged with Pseudomonas syringae
This table shows the expected effect of this compound treatment on the growth of the biotrophic bacterium Pseudomonas syringae in Arabidopsis thaliana and the expression of PDF1.2 and PR1.
| Treatment | Bacterial Titer (log CFU/cm²) ± SD | PDF1.2 Relative Expression ± SD | PR1 Relative Expression ± SD |
| Mock (DMSO) + Mock Inoculation | < 2.0 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Mock (DMSO) + P. syringae | 6.5 ± 0.4 | 2.5 ± 0.5 | 25.8 ± 4.1 |
| 10 µM this compound + P. syringae | 6.3 ± 0.5 | 1.2 ± 0.4 | 28.3 ± 3.9 |
This is a representative data table. The interaction between JA and SA pathways can be complex, and actual results may vary depending on the specific P. syringae strain and experimental conditions.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Susceptibility to the Necrotrophic Fungus Botrytis cinerea in Arabidopsis thaliana
This protocol describes how to assess the impact of this compound on the susceptibility of Arabidopsis thaliana to the necrotrophic fungus Botrytis cinerea, a pathogen whose virulence is typically countered by JA-mediated defenses.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Botrytis cinerea spore suspension (2 x 10⁵ spores/mL in half-strength potato dextrose broth)
-
This compound stock solution (10 mM in DMSO)
-
Mock solution (DMSO)
-
Pipettes and sterile tips
-
Growth chambers with high humidity
Procedure:
-
This compound Treatment:
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in sterile water.
-
Prepare a mock solution with the same concentration of DMSO as the this compound working solution.
-
Spray the leaves of Arabidopsis plants with either the this compound working solution or the mock solution until the leaves are thoroughly wetted.
-
Allow the plants to dry for 24 hours in a growth chamber.
-
-
Pathogen Inoculation:
-
On detached leaves or intact plants, place a 5 µL droplet of the B. cinerea spore suspension onto the center of the leaf.
-
Place the inoculated plants or leaves in a high-humidity chamber to facilitate infection.
-
-
Disease Quantification:
-
At 48-72 hours post-inoculation, measure the diameter of the necrotic lesions that have developed on the leaves.
-
Calculate the lesion area.
-
-
Gene Expression Analysis (Optional):
-
At 24 hours post-inoculation, harvest leaf tissue from the site of infection and from systemic, non-inoculated leaves.
-
Freeze the tissue immediately in liquid nitrogen and store at -80°C.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of defense-related genes, such as the JA-responsive gene PDF1.2 and the SA-responsive gene PR1.
-
Expected Results:
Plants treated with this compound are expected to show larger lesion sizes upon infection with B. cinerea compared to mock-treated plants. This is because the inhibition of JA signaling compromises the plant's defense against this necrotrophic pathogen. Gene expression analysis is expected to show a significant reduction in the induction of PDF1.2 in this compound treated plants, while the expression of PR1 may not be significantly affected or could be slightly enhanced due to the antagonistic relationship between the JA and SA pathways.
Protocol 2: Assessing the Impact of this compound on Susceptibility to the Biotrophic Bacterium Pseudomonas syringae in Arabidopsis thaliana
This protocol outlines a method to evaluate the effect of this compound on the growth of the biotrophic bacterium Pseudomonas syringae in Arabidopsis thaliana. Resistance to biotrophic pathogens is often associated with the SA signaling pathway.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 suspension (1 x 10⁵ CFU/mL in 10 mM MgCl₂)
-
This compound stock solution (10 mM in DMSO)
-
Mock solution (DMSO)
-
1 mL needleless syringes
-
Leaf punch and pestle
-
Sterile 10 mM MgCl₂
-
Petri dishes with appropriate growth medium for P. syringae
Procedure:
-
This compound Treatment:
-
Prepare a 10 µM this compound working solution and a corresponding mock solution as described in Protocol 1.
-
Spray the Arabidopsis plants with either the this compound or mock solution 24 hours prior to infection.
-
-
Pathogen Inoculation:
-
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.
-
Infiltrate a defined area of the leaf.
-
-
Bacterial Growth Quantification:
-
At 0 and 3 days post-inoculation, collect leaf discs of a known area from the infiltrated region using a leaf punch.
-
Grind the leaf discs in a known volume of sterile 10 mM MgCl₂.
-
Plate serial dilutions of the resulting bacterial suspension onto appropriate growth medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.
-
-
Gene Expression Analysis (Optional):
-
At 24 hours post-inoculation, harvest leaf tissue from the infiltrated area.
-
Perform qRT-PCR to analyze the expression of PDF1.2 and PR1.
-
Expected Results:
Since resistance to biotrophic pathogens is primarily SA-dependent, this compound treatment is not expected to significantly increase the growth of P. syringae in Arabidopsis. However, due to the complex crosstalk between JA and SA signaling, some effects may be observed. Gene expression analysis is expected to show a strong induction of PR1 in response to P. syringae infection, which should not be significantly affected by this compound. The induction of PDF1.2 is generally weaker in response to biotrophic pathogens and may be further reduced by this compound.
Visualizations
Caption: Jasmonate signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating this compound's effect.
References
- 1. Quantitative interactions: the disease outcome of Botrytis cinerea across the plant kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonate response locus JAR1 and several related Arabidopsis genes encode enzymes of the firefly luciferase superfamily that show activity on jasmonic, salicylic, and indole-3-acetic acids in an assay for adenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species [agris.fao.org]
Application of Jarin-1 in Studying Herbivory Defense
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Jarin-1, a selective inhibitor of jasmonate signaling, for the investigation of plant herbivory defense mechanisms. This compound serves as a powerful chemical tool to dissect the complex network of jasmonate-regulated responses.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play a critical role in regulating a wide array of physiological processes, including growth, development, and, most notably, defense against herbivores and necrotrophic pathogens.[1][2][3] The most bioactive form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][2] The biosynthesis of JA-Ile is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid isoleucine.
This compound was identified as the first small-molecule inhibitor of jasmonate responses through a chemical screen in Arabidopsis thaliana. It specifically inhibits the activity of the JA-Ile synthetase JAR1, thereby preventing the formation of the active hormone JA-Ile and subsequently suppressing jasmonate-mediated defense responses. This targeted inhibition makes this compound an invaluable tool for studying the intricacies of the jasmonate signaling pathway and its role in herbivory defense. However, it is crucial to note that the efficacy of this compound is highly species-specific.
Mechanism of Action
This compound acts as a competitive inhibitor of the JAR1 enzyme. It occupies the active site of JAR1, preventing the binding of its natural substrate, jasmonic acid. This blockage of JA binding effectively halts the biosynthesis of JA-Ile, leading to the downregulation of jasmonate-responsive genes involved in defense.
Caption: Mechanism of this compound action on the jasmonate signaling pathway.
Experimental Protocols
Protocol 1: Root Growth Inhibition Assay
This assay is a common method to assess the biological activity of this compound by observing its ability to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth.
Objective: To determine the efficacy of this compound in a specific plant species.
Materials:
-
Seeds of the plant species to be tested (e.g., Arabidopsis thaliana, Medicago truncatula)
-
Agar plates (e.g., 0.5x Murashige and Skoog medium)
-
Methyl jasmonate (MeJA) stock solution
-
This compound stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
Sterile water
-
Petri dishes
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds according to standard protocols for the specific plant species.
-
Plate seeds on agar plates and stratify if necessary (e.g., 4°C for 2-3 days for Arabidopsis).
-
Germinate seeds in the dark for a specified period (e.g., 4 days for M. truncatula) until radicles emerge.
-
-
Treatment Application:
-
Prepare treatment solutions in liquid culture medium (e.g., half-strength Hoagland's solution). The final DMSO concentration should be kept low and consistent across all treatments.
-
Treatment Groups:
-
Mock (medium + DMSO)
-
MeJA (e.g., 10 µM)
-
This compound (e.g., 5 µM, 10 µM, 30 µM)
-
MeJA + this compound (e.g., 10 µM MeJA + 5 µM this compound, 10 µM MeJA + 10 µM this compound, etc.)
-
-
Transfer seedlings of uniform size into the treatment solutions. Ensure the roots are submerged.
-
-
Incubation and Data Collection:
-
Incubate the seedlings for a defined period (e.g., 8 days).
-
After the incubation period, carefully remove the seedlings and photograph them.
-
Measure the primary root length for each seedling.
-
-
Data Analysis:
-
Calculate the average root length and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.
-
Expected Results: In species where this compound is active, such as Arabidopsis thaliana and Medicago truncatula, the application of this compound is expected to partially or fully rescue the root growth inhibition caused by MeJA.
Caption: Workflow for the Root Growth Inhibition Assay.
Protocol 2: Wound-Induced JA-Ile Accumulation Assay
This assay directly measures the effect of this compound on the biosynthesis of JA-Ile in response to mechanical wounding.
Objective: To quantify the inhibitory effect of this compound on JA-Ile production.
Materials:
-
Mature plants of the species of interest
-
This compound stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
Forceps or other wounding tools
-
Liquid nitrogen
-
Equipment for phytohormone extraction and quantification (e.g., LC-MS/MS)
Procedure:
-
Plant Material and Treatment:
-
Use fully developed leaves from mature plants (e.g., 6-week-old Solanum lycopersicum).
-
Excise leaf disks and float them on a solution containing either DMSO (mock) or this compound (e.g., 30 µM) for a pre-incubation period (e.g., 1 hour).
-
-
Wounding and Harvesting:
-
After pre-incubation, wound half of the leaf disks in each treatment group using forceps.
-
Harvest both wounded and unwounded leaf disks at a specific time point after wounding (e.g., 1 hour).
-
Immediately freeze the samples in liquid nitrogen to stop all enzymatic activity.
-
-
Hormone Extraction and Analysis:
-
Extract phytohormones from the frozen leaf tissue using established protocols.
-
Quantify the levels of JA-Ile using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the average JA-Ile concentration and standard deviation for each treatment and time point.
-
Use statistical tests to compare JA-Ile levels between mock-treated and this compound-treated samples, both with and without wounding.
-
Expected Results: In responsive species, this compound treatment is expected to significantly reduce the wound-induced accumulation of JA-Ile compared to the mock-treated wounded samples.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of this compound.
Table 1: Effect of this compound on MeJA-Induced Root Growth Inhibition in Medicago truncatula
| Treatment | Average Root Length (cm) ± SD |
| Mock (Control) | 7.5 ± 1.2 |
| 10 µM MeJA | 3.2 ± 0.8 |
| 5 µM this compound | 6.8 ± 1.1 |
| 10 µM this compound | 6.5 ± 1.0 |
| 30 µM this compound | 4.5 ± 0.9 |
| 10 µM MeJA + 5 µM this compound | 5.1 ± 0.9 |
| 10 µM MeJA + 10 µM this compound | 5.5 ± 1.0 |
| Data are hypothetical and based on trends reported in existing literature for illustrative purposes. |
Table 2: Effect of this compound on Wound-Induced JA-Ile Accumulation in Solanum lycopersicum Leaf Disks
| Treatment | Wounding | JA-Ile (pmol/g FW) ± SD |
| Mock (DMSO) | No | 50 ± 15 |
| Mock (DMSO) | Yes | 850 ± 120 |
| 30 µM this compound | No | 45 ± 12 |
| 30 µM this compound | Yes | 830 ± 110 |
| Data adapted from studies showing the lack of this compound effect in tomato. This highlights the species-specificity of this compound. |
General Workflow for Studying Herbivory Defense with this compound
References
Application Notes and Protocols for Assessing Jarin-1 Efficacy in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jarin-1 is a selective inhibitor of the enzyme JASMONATE-RESISTANT 1 (JAR1), which is responsible for the conjugation of jasmonic acid (JA) to isoleucine (Ile) to form the biologically active jasmonoyl-isoleucine (JA-Ile) in Arabidopsis thaliana.[1][2][3] JA-Ile is a key signaling molecule in plants, regulating a wide range of developmental processes and defense responses against herbivores and necrotrophic pathogens.[1][4] By inhibiting JAR1, this compound effectively blocks the jasmonate signaling pathway, making it a valuable chemical tool for studying jasmonate-dependent processes.
These application notes provide detailed protocols for assessing the efficacy of this compound in plant tissues, focusing on its impact on jasmonate-mediated responses. It is important to note that the effectiveness of this compound can be species-specific. Therefore, it is recommended to validate its activity in the plant species of interest before extensive use.
Assessing this compound Efficacy via Root Growth Inhibition Assay
One of the classic jasmonate responses in Arabidopsis is the inhibition of primary root growth by exogenous application of methyl jasmonate (MeJA). The efficacy of this compound can be assessed by its ability to rescue this root growth inhibition.
Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Methyl jasmonate (MeJA) stock solution (in ethanol or DMSO)
-
This compound stock solution (in DMSO)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of bleach solution and vortex for 10 minutes.
-
Pellet the seeds and wash them three to five times with sterile water.
-
Resuspend the seeds in 0.1% sterile agar solution.
-
-
Plating and Stratification:
-
Prepare MS agar plates containing the desired concentrations of MeJA and/or this compound. A common concentration for MeJA is 10 µM, and for this compound, concentrations of 5 µM, 10 µM, or 30 µM can be tested. Include a solvent control (e.g., DMSO) plate.
-
Pipette the sterilized seeds onto the surface of the MS agar plates.
-
Seal the plates with parafilm and wrap them in aluminum foil.
-
Stratify the seeds by incubating the plates at 4°C for 2-4 days in the dark to ensure uniform germination.
-
-
Growth and Measurement:
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Place the plates in a vertical position to allow the roots to grow along the surface of the agar.
-
After a set period of growth (e.g., 8-10 days), photograph the plates.
-
Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Data Presentation: Expected Results of Root Growth Inhibition Assay
| Treatment Group | MeJA Concentration (µM) | This compound Concentration (µM) | Average Primary Root Length (mm) ± SD |
| Control (DMSO) | 0 | 0 | 50.2 ± 5.1 |
| MeJA | 10 | 0 | 15.5 ± 2.8 |
| This compound | 0 | 10 | 48.9 ± 4.9 |
| MeJA + this compound | 10 | 10 | 35.7 ± 3.5 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Quantification of JA-Ile Levels by LC-MS/MS
A direct method to assess this compound efficacy is to measure the levels of JA-Ile in plant tissues. This compound should lead to a reduction in JA-Ile accumulation, particularly after the induction of jasmonate biosynthesis by wounding or MeJA treatment.
Protocol: JA-Ile Extraction and Quantification
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
Extraction solvent (e.g., methanol:isopropanol:acetic acid 20:79:1)
-
Internal standards (e.g., [2H6]JA or [2H2]JA-Ile)
-
Microcentrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Freezing:
-
Treat plants with this compound (e.g., 10-30 µM) or a solvent control for a specified period.
-
Induce jasmonate biosynthesis by mechanically wounding the leaves (e.g., with forceps) or by treating with MeJA.
-
Harvest the treated (local) and untreated (systemic) leaves at different time points after induction (e.g., 1 hour).
-
Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
-
Transfer a known amount of the powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.
-
Add the extraction solvent and internal standards.
-
Vortex the samples vigorously and incubate on a shaker at 4°C.
-
-
Purification and Analysis:
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the samples using a validated LC-MS/MS method for phytohormone quantification.
-
Data Presentation: Expected Results of JA-Ile Quantification
| Treatment Group | Wounding | This compound (30 µM) | JA-Ile Level (pmol/g FW) ± SD |
| Control | No | No | 15 ± 3 |
| This compound | No | Yes | 12 ± 2 |
| Wounded | Yes | No | 250 ± 30 |
| Wounded + this compound | Yes | Yes | 80 ± 15 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and plant species.
Gene Expression Analysis of Jasmonate-Responsive Genes
This compound's inhibition of JA-Ile synthesis should lead to a downstream suppression of jasmonate-responsive gene expression. This can be assessed using quantitative real-time PCR (qRT-PCR).
Protocol: qRT-PCR for Jasmonate-Responsive Genes
Materials:
-
Plant tissue treated as described for JA-Ile quantification
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers for jasmonate-responsive genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a suitable master mix.
-
Run the reactions on a qRT-PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.
-
Data Presentation: Expected Results of Gene Expression Analysis
| Treatment Group | Wounding | This compound (30 µM) | Relative Expression of VSP2 (Fold Change) ± SD |
| Control | No | No | 1.0 ± 0.2 |
| Wounded | Yes | No | 50.5 ± 7.3 |
| Wounded + this compound | Yes | Yes | 12.1 ± 2.5 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Jasmonate Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis and downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
References
Jarin-1: Application Notes on Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and proper storage conditions for Jarin-1, a selective inhibitor of jasmonic acid-amido synthetase (JAR1). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Chemical Information
| Property | Value |
| Chemical Name | Biphenyl-4-carboxylic acid [3-(3-methoxy-propionyl)-8-oxo-1,3,4,5,6,8-hexahydro-2H-1,5-methano-pyrido[1,2-a][1][2]diazocin-9-yl]-amide |
| CAS Number | 1212704-51-2 |
| Molecular Formula | C₂₈H₂₉N₃O₄ |
| Molecular Weight | 471.55 g/mol |
Stability and Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[3] |
| -20°C | Long-term (months to years) | Desiccate for optimal stability.[3][4] | |
| >2 years | If stored properly. | ||
| Solution in DMSO | -20°C | 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Use within this period for best results. |
Note: this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and time spent in Customs. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
This compound Signaling Pathway Inhibition
This compound specifically inhibits the biosynthesis of the bioactive jasmonoyl-isoleucine (JA-Ile) by targeting the enzyme JAR1. This action blocks the downstream signaling cascade responsible for various plant defense and developmental responses.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube. For a 10 mM solution, use 4.7155 mg of this compound per 1 mL of DMSO.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
General Protocol for Assessing this compound Stability
This protocol outlines a general workflow for conducting a stability study of this compound in a specific solvent or formulation. This is crucial when using solvents other than DMSO or for long-term experiments.
Objective: To determine the stability of this compound under specific storage conditions (e.g., solvent, temperature, light exposure).
Materials:
-
This compound stock solution
-
The solvent or formulation to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Controlled environment chambers or incubators
-
Sterile, light-protected storage vials
Experimental Workflow Diagram:
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent or formulation at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining aliquots under the desired experimental conditions (e.g., different temperatures, protected from or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours; 1, 2, 4 weeks), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Evaluation: Compare the chromatograms from each time point to the initial (Time 0) analysis. A decrease in the main this compound peak area and the appearance of new peaks are indicative of degradation.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution upon thawing | The solubility limit may have been exceeded at the storage temperature. | Gently warm the solution and vortex to redissolve. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. Consider storing at a lower concentration. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by using aliquots. Verify the storage conditions of the stock solution. |
| Loss of biological activity | Compound degradation or adsorption to container surfaces. | Confirm the purity and concentration of the this compound solution using an analytical method like HPLC. Consider using low-adsorption labware. |
By following these guidelines, researchers can ensure the quality and stability of this compound, leading to more accurate and reliable experimental outcomes.
References
Application Notes and Protocols for the Combined Use of Jarin-1 and Methyl Jasmonate (MeJA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA) is a well-established elicitor of the jasmonate (JA) signaling pathway, a critical component of plant defense and development.[1][2][3][4] Jarin-1 is a specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1), which catalyzes the final step in the biosynthesis of the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5] The combined application of MeJA and this compound provides a powerful chemical biology tool to dissect the specific roles of JA-Ile in the broader context of jasmonate-induced physiological and molecular responses. These notes provide detailed protocols and data presentation guidelines for utilizing this compound in conjunction with MeJA.
Principle of Combined Application
MeJA, being a volatile compound, can be exogenously applied to plants or cell cultures to trigger JA signaling. Once inside the cell, MeJA is converted to jasmonic acid (JA). The enzyme JAR1 then conjugates JA with the amino acid isoleucine to form JA-Ile. JA-Ile is the ligand that binds to the COI1-JAZ co-receptor complex, initiating the downstream signaling cascade that leads to the expression of JA-responsive genes.
This compound acts as a competitive inhibitor of JAR1, preventing the synthesis of JA-Ile. By applying MeJA to induce the pathway and co-treating with this compound, researchers can specifically block the formation of JA-Ile and observe which MeJA-induced responses are dependent on this specific bioactive form of the hormone. This approach allows for the differentiation of JA-Ile-dependent and JA-Ile-independent signaling events.
Data Presentation
Quantitative data from experiments using this compound and MeJA should be summarized for clear interpretation and comparison.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 | Organism | Reference |
| This compound | Jasmonic acid-amido synthetase (JAR1) | 3.8 µM | Arabidopsis thaliana |
Table 2: Example Experimental Parameters for Co-application Studies
| Plant Species | MeJA Concentration | This compound Concentration | Application Method | Observed Effect of this compound | Reference |
| Arabidopsis thaliana | 100 µM (JAMe) | 10 µM or 30 µM | Hydroponic culture treatment | Inhibition of JA-Ile production | |
| Medicago truncatula | 10 µM | 5 µM or 10 µM | Seedling treatment in liquid culture | Alleviation of MeJA-induced root growth inhibition | |
| Solanum lycopersicum (Tomato) | 10 µM | 10 µM | Seedling treatment in liquid culture | No effect on MeJA-induced root growth inhibition | |
| Brassica nigra | 10 µM | 10 µM | Seedling treatment in liquid culture | No effect on MeJA-induced root growth inhibition | |
| Fragaria × ananassa (Strawberry) | - | - | Fruit treatment | Increased proanthocyanidin content |
Note: The effectiveness of this compound can be species-specific. It is crucial to validate the activity of this compound in the specific plant species or system under investigation.
Experimental Protocols
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol is adapted from studies investigating the effect of this compound on MeJA-induced root growth inhibition.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Agar
-
Petri dishes
-
Methyl jasmonate (MeJA) stock solution (in ethanol or DMSO)
-
This compound stock solution (in DMSO)
-
Sterile water
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your standard laboratory protocol.
-
Resuspend seeds in sterile 0.1% (w/v) agar solution.
-
Pipette seeds onto square Petri dishes containing solid MS medium.
-
Cold-stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.
-
-
Germination and Initial Growth:
-
Transfer the plates to a growth chamber and position them vertically to allow roots to grow along the surface of the agar.
-
Allow seedlings to grow for 4-5 days until roots are approximately 0.5-1 cm in length.
-
-
Treatment Application:
-
Prepare MS agar plates supplemented with the desired concentrations of MeJA and/or this compound. A common concentration for MeJA is 10-50 µM, and for this compound is 10-30 µM.
-
Include appropriate solvent controls (e.g., MS plates with ethanol/DMSO at the same final concentration as the treatment plates).
-
Carefully transfer the seedlings from the initial growth plates to the treatment plates.
-
-
Data Collection and Analysis:
-
Place the plates back in the growth chamber in a vertical position.
-
After 3-5 days of treatment, scan the plates.
-
Measure the root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Gene Expression Analysis in Response to MeJA and this compound
This protocol outlines the steps to analyze the expression of JA-responsive genes.
Materials:
-
Plant material (e.g., seedlings, leaf discs)
-
MeJA stock solution
-
This compound stock solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for JA-responsive genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2).
Procedure:
-
Plant Material and Treatment:
-
Grow plants under controlled conditions. For seedlings, this can be in liquid culture or on solid media. For leaf discs, excise them from mature leaves.
-
Prepare a treatment solution containing MeJA and/or this compound at the desired final concentrations in the appropriate buffer or medium. Include solvent controls.
-
Apply the treatment to the plant material. For seedlings in liquid culture, add the compounds to the media. For leaf discs, float them on the treatment solution.
-
-
Time Course and Harvesting:
-
Harvest plant material at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the dynamics of gene expression.
-
Immediately flash-freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction, cDNA Synthesis, and qPCR:
-
Extract total RNA from the frozen tissue using a commercial kit or a standard protocol.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from a standardized amount of RNA.
-
Perform quantitative PCR (qPCR) using gene-specific primers.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and the control treatment at the corresponding time point.
-
Plot the relative expression levels over the time course for each treatment.
-
Visualizations
Jasmonate Signaling Pathway and Point of this compound Inhibition
Caption: this compound inhibits JAR1, blocking JA-Ile synthesis and downstream signaling.
Experimental Workflow for Investigating this compound and MeJA Interaction
Caption: Workflow for studying the combined effects of MeJA and this compound.
Concluding Remarks
The combined use of this compound and MeJA is a valuable technique for elucidating the specific functions of JA-Ile in plant biology. Researchers should carefully consider the species-specificity of this compound and validate its efficacy in their system of interest. The protocols and guidelines presented here provide a framework for designing and conducting robust experiments to investigate the intricacies of jasmonate signaling.
References
- 1. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl jasmonate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Jarin-1 Treatment in Plant Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and application of Jarin-1, a specific inhibitor of jasmonate signaling, in various plant species. Due to the observed species-specific activity of this compound, it is crucial to validate its efficacy in the target plant species before conducting extensive experiments.
Introduction
Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological processes, including growth, development, and defense responses against herbivores and necrotrophic pathogens.[1][2] The most bioactive form of jasmonate is jasmonoyl-L-isoleucine (JA-Ile).[2][3] The biosynthesis of JA-Ile is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid isoleucine.[3]
This compound has been identified as a potent and specific inhibitor of the JAR1 enzyme in the model plant Arabidopsis thaliana. By blocking JAR1 activity, this compound prevents the formation of JA-Ile, thereby inhibiting jasmonate-mediated signaling pathways and downstream responses. However, recent studies have demonstrated that the effectiveness of this compound is highly species-specific. While it shows bioactivity in Arabidopsis thaliana and Medicago truncatula, it has been found to be ineffective in other species such as Solanum lycopersicum (tomato) and Brassica nigra. Therefore, preliminary validation experiments are mandatory when working with a new plant species.
Key Applications
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Dissecting Jasmonate Signaling: Investigating the specific roles of JA-Ile in various physiological and developmental processes.
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Understanding Plant Defense: Elucidating the contribution of the JA-Ile-dependent pathway in response to biotic and abiotic stresses.
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Drug and Herbicide Development: Screening for compounds that target the jasmonate signaling pathway.
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Crop Improvement: Exploring the potential to modulate growth-defense trade-offs.
Experimental Protocols
Protocol 1: Validation of this compound Bioactivity using a Root Growth Inhibition Assay
This protocol is a primary method to assess the biological activity of this compound in a given plant species by observing its ability to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth.
Materials:
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Seeds of the target plant species
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Growth medium (e.g., Murashige and Skoog (MS) medium)
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Petri dishes or multi-well plates
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Methyl jasmonate (MeJA) stock solution (in ethanol or DMSO)
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This compound stock solution (in DMSO)
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Growth chamber with controlled light and temperature conditions
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Image analysis software for root length measurement
Procedure:
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Seed Sterilization and Germination: Surface sterilize seeds according to standard protocols for the specific plant species and germinate them on MS medium.
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Seedling Transfer: Once the radicle has emerged, transfer seedlings to fresh MS medium plates or multi-well plates.
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Treatment Application: Prepare treatment media containing the following:
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Control (MS medium with solvent control, e.g., 0.1% DMSO)
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MeJA (e.g., 10 µM, 25 µM, 50 µM - concentration should be optimized for the species to cause significant but not complete root growth inhibition)
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This compound alone (e.g., 5 µM, 10 µM, 20 µM - to test for any phytotoxic effects)
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MeJA + this compound (co-treatment with various concentrations of this compound)
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Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
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Data Collection: After a defined period (e.g., 5-10 days), photograph the plates and measure the primary root length of each seedling using image analysis software.
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Data Analysis: Calculate the average root length and standard deviation for each treatment. Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.
Expected Results:
If this compound is active in the plant species, the co-treatment of MeJA and this compound should result in a partial or full recovery of root growth compared to the MeJA-only treatment.
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Treatment Group | MeJA Concentration (µM) | This compound Concentration (µM) | Average Root Length (mm) ± SD | Statistical Significance (p-value) |
| Control | 0 | 0 | 50.2 ± 3.5 | - |
| MeJA | 25 | 0 | 15.8 ± 2.1 | < 0.01 (vs. Control) |
| This compound | 0 | 10 | 48.9 ± 4.0 | > 0.05 (vs. Control) |
| MeJA + this compound | 25 | 5 | 25.4 ± 2.8 | < 0.05 (vs. MeJA) |
| MeJA + this compound | 25 | 10 | 38.7 ± 3.1 | < 0.01 (vs. MeJA) |
| MeJA + this compound | 25 | 20 | 42.1 ± 3.3 | < 0.01 (vs. MeJA) |
Note: The values in this table are for illustrative purposes only and will vary depending on the plant species and experimental conditions.
Protocol 2: Quantification of JA-Ile Levels to Confirm this compound's Mechanism of Action
This protocol directly measures the impact of this compound on the biosynthesis of JA-Ile, providing mechanistic evidence of its activity.
Materials:
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Mature plants of the target species
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This compound solution
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Solvent control (e.g., DMSO)
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Wounding instrument (e.g., forceps, pattern wheel)
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Liquid nitrogen
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Hormone extraction buffer
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Solid-phase extraction (SPE) cartridges
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Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
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Plant Treatment: Treat plants or detached leaves with this compound solution (e.g., by spraying, infiltration, or floating on the solution). Use a solvent control for comparison. A concentration of 10 µM this compound has been shown to be effective in reducing JA-Ile levels in Arabidopsis.
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Wounding: After a pre-incubation period with this compound (e.g., 1-2 hours), inflict mechanical wounding on the leaves. Wounding is a potent inducer of JA-Ile biosynthesis.
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Sample Collection: At specific time points after wounding (e.g., 0, 30, 60, 90 minutes), harvest the wounded leaf tissue and immediately freeze it in liquid nitrogen to stop all enzymatic activity.
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Hormone Extraction and Purification: Extract and purify phytohormones from the plant tissue using established protocols, often involving SPE.
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LC-MS Analysis: Quantify the levels of JA-Ile in the extracts using a sensitive and specific LC-MS method.
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Data Analysis: Compare the JA-Ile levels between the control and this compound treated samples at each time point. Statistical analysis should be performed to determine the significance of any observed differences.
Expected Results:
In a species where this compound is active, the wounded tissues pre-treated with this compound should exhibit significantly lower levels of JA-Ile compared to the wounded control tissues.
Data Presentation:
| Treatment | Time After Wounding (min) | JA-Ile Concentration (pmol/g FW) ± SD | Statistical Significance (p-value) |
| Control (Wounded) | 0 | 5.2 ± 0.8 | - |
| This compound (Wounded) | 0 | 4.9 ± 0.7 | > 0.05 |
| Control (Wounded) | 60 | 150.3 ± 12.5 | - |
| This compound (Wounded) | 60 | 35.7 ± 5.1 | < 0.01 |
| Control (Wounded) | 120 | 80.1 ± 9.2 | - |
| This compound (Wounded) | 120 | 20.4 ± 3.8 | < 0.01 |
Note: The values in this table are for illustrative purposes only and will vary depending on the plant species and experimental conditions.
Mandatory Visualizations
Jasmonate Signaling Pathway and the Action of this compound
Caption: The jasmonate signaling pathway and the inhibitory action of this compound on the JAR1 enzyme.
Experimental Workflow for this compound Bioactivity Validation
References
Troubleshooting & Optimization
Technical Support Center: Jarin-1 Efficacy in Solanum lycopersicum
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the use of Jarin-1, a known inhibitor of jasmonate signaling, in Solanum lycopersicum (tomato).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of jasmonate (JA) responses.[1][2] It functions by specifically inhibiting the enzyme JASMONATE RESISTANT 1 (JAR1), which is a JA-amino acid synthetase.[1][3] JAR1 catalyzes the conjugation of jasmonic acid (JA) to the amino acid isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile).[1] By inhibiting JAR1, this compound blocks the biosynthesis of JA-Ile, thereby suppressing downstream jasmonate-mediated signaling pathways that are crucial for plant defense and development.
Q2: Is this compound an effective inhibitor of jasmonate signaling in Solanum lycopersicum?
No, experimental evidence strongly indicates that this compound is not effective in Solanum lycopersicum. Studies have shown that this compound fails to inhibit wound-induced biosynthesis of JA-Ile in tomato leaf disks. Furthermore, it does not alleviate the methyl jasmonate (MeJA)-induced root growth inhibition in tomato seedlings, a classic assay to test the efficacy of JA signaling inhibitors.
Q3: Why is this compound ineffective in Solanum lycopersicum?
The ineffectiveness of this compound in tomato is attributed to its species-specific nature. While the precise molecular basis for this specificity has not been definitively elucidated, it is hypothesized to be due to one or more of the following reasons:
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Structural differences in the JAR1 homolog: The tomato homolog of the JAR1 enzyme may possess structural variations in the this compound binding site, reducing its affinity for the inhibitor.
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Metabolic inactivation: Solanum lycopersicum may have metabolic pathways that rapidly detoxify or modify this compound, rendering it inactive before it can reach its target.
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Redundancy in JA-Ile biosynthesis: Tomato plants may have other enzymes capable of synthesizing JA-Ile that are not inhibited by this compound, thus compensating for the inhibition of the primary JAR1 homolog.
Q4: In which plant species has this compound been shown to be effective?
This compound has been demonstrated to be an effective inhibitor of JA-Ile biosynthesis and signaling in Arabidopsis thaliana and Medicago truncatula. In these species, this compound can successfully reverse the effects of MeJA-induced root growth inhibition.
Troubleshooting Guide
Problem: this compound treatment does not produce the expected inhibitory effect on jasmonate-mediated responses in my Solanum lycopersicum experiments.
Troubleshooting Steps:
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Confirm Species Specificity: Be aware that this compound is known to be ineffective in S. lycopersicum. Your results are consistent with existing literature.
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Verify Experimental Controls:
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Ensure your positive control (e.g., Arabidopsis thaliana or Medicago truncatula) responds to this compound as expected. This confirms the bioactivity of your this compound stock.
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Confirm that your jasmonate treatment (e.g., MeJA application) is inducing the expected physiological response in tomato (e.g., root growth inhibition, defense gene expression).
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Consider Alternative Inhibitors: For inhibiting jasmonate signaling in tomato, consider alternative approaches such as:
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Genetic knockouts: Utilize mutants in key genes of the JA signaling pathway (e.g., coi1).
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Other chemical inhibitors: Investigate other compounds that may have a different mode of action or broader species efficacy.
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Review Experimental Design: If you are observing unexpected results in a species where this compound is reportedly effective, re-evaluate your experimental parameters, including concentration, delivery method, and treatment duration.
Quantitative Data Summary
The following table summarizes the differential effect of this compound on MeJA-induced root growth inhibition in various plant species.
| Plant Species | Treatment | Mean Root Length (cm) ± SD | Efficacy of this compound | Reference |
| Solanum lycopersicum | Mock (DMSO) | 6.8 ± 1.2 | N/A | |
| 10 µM MeJA | 3.5 ± 0.8 | N/A | ||
| 10 µM this compound | 6.5 ± 1.1 | N/A | ||
| 10 µM MeJA + 10 µM this compound | 3.6 ± 0.9 | Ineffective | ||
| Medicago truncatula | Mock (DMSO) | 7.2 ± 1.0 | N/A | |
| 10 µM MeJA | 2.9 ± 0.6 | N/A | ||
| 10 µM this compound | 6.9 ± 0.9 | N/A | ||
| 10 µM MeJA + 10 µM this compound | 5.1 ± 0.8 | Effective | ||
| Brassica nigra | Mock (DMSO) | 5.9 ± 1.0 | N/A | |
| 10 µM MeJA | 2.8 ± 0.5 | N/A | ||
| 10 µM this compound | 5.7 ± 0.9 | N/A | ||
| 10 µM MeJA + 10 µM this compound | 2.9 ± 0.6 | Ineffective |
Experimental Protocols
1. Root Growth Inhibition Assay
This protocol is adapted from studies evaluating the effect of this compound on MeJA-induced root growth inhibition.
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Plant Material: Seedlings of Solanum lycopersicum, Medicago truncatula, or Brassica nigra.
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Reagents:
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Half-strength Hoagland's solution
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Methyl jasmonate (MeJA) stock solution (in ethanol or DMSO)
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This compound stock solution (in DMSO)
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Mock solution (e.g., DMSO)
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-
Procedure:
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Sterilize seeds and germinate them on agar plates in the dark for 4 days.
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Prepare 50 ml Falcon tubes with half-strength Hoagland's solution supplemented with the desired concentrations of MeJA and/or this compound. Include a mock-treated control.
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Transfer seedlings to the Falcon tubes, ensuring the roots are submerged in the solution.
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Incubate the seedlings in a growth chamber under controlled conditions (e.g., 25°C day/21°C night, 16-h light: 8-h dark photoperiod) for 8-12 days.
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Carefully remove seedlings and measure the primary root length.
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Perform statistical analysis to determine significant differences between treatments.
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2. Measurement of JA-Ile Levels in Wounded Leaf Tissue
This protocol outlines the procedure for quantifying JA-Ile levels in response to wounding and this compound treatment.
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Plant Material: 6-week-old Solanum lycopersicum plants.
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Reagents:
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This compound solution (e.g., 30 µM in a buffer with DMSO)
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Mock solution (buffer with DMSO)
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-
Procedure:
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Excise leaf disks from healthy, mature leaves.
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Float the leaf disks on either the this compound solution or the mock solution for 1 hour.
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Mechanically wound half of the leaf disks in each treatment group using forceps.
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Harvest the tissue 1 hour after wounding.
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Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.
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Extract and quantify JA-Ile levels using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
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Visualizations
References
- 1. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
optimizing Jarin-1 concentration for different experimental setups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Jarin-1 concentration for various experimental setups. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on jasmonate-mediated responses (e.g., root growth inhibition, gene expression). | Species-specific insensitivity: The effectiveness of this compound is highly dependent on the plant species. It has been shown to be effective in Arabidopsis thaliana and Medicago truncatula, but not in Solanum lycopersicum (tomato) or Brassica nigra.[1][2][3][4][5] | 1. Verify species compatibility: Before extensive experimentation, perform a pilot study to confirm the activity of this compound in your specific plant species. A root growth inhibition assay in the presence of methyl jasmonate (MeJA) is a common method. 2. Increase this compound concentration: If you observe a partial effect, consider performing a dose-response experiment with higher concentrations (e.g., up to 30 µM). |
| High concentrations of this compound are causing phytotoxicity or off-target effects. | Concentration is too high: While higher concentrations may be needed for some species, excessive amounts can lead to non-specific effects on plant growth and development. | 1. Perform a dose-response curve: Determine the optimal concentration that inhibits JA-Ile synthesis without causing significant toxicity. Start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM). 2. Include a this compound only control: Always include a control group treated with this compound alone to distinguish its specific inhibitory effects from any potential phytotoxicity. |
| Variability in experimental results between replicates. | Inconsistent this compound application or degradation: Uneven application or degradation of the compound can lead to inconsistent results. | 1. Ensure proper solubilization: this compound is typically dissolved in DMSO. Ensure it is fully solubilized before diluting into your final treatment solution. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to avoid degradation. 3. Standardize application method: Use a consistent method for applying this compound to your experimental system (e.g., in liquid culture, on agar plates). |
| Difficulty in interpreting results due to the interplay with other hormones. | Hormonal crosstalk: Jasmonate signaling pathways are known to interact with other plant hormone pathways, such as auxin and salicylic acid. | 1. Analyze multiple endpoints: In addition to your primary phenotype, measure markers of other hormone pathways to assess potential crosstalk. 2. Use specific genetic controls: If available, use mutants in other hormone signaling pathways to dissect the specific role of jasmonate signaling in your observed phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1). JAR1 is an amido synthetase that conjugates jasmonic acid (JA) to the amino acid isoleucine to form the biologically active hormone jasmonoyl-L-isoleucine (JA-Ile). By inhibiting JAR1, this compound blocks the biosynthesis of JA-Ile, thereby suppressing jasmonate-mediated signaling pathways.
Q2: What is a typical starting concentration for this compound in an experiment?
A2: A common starting concentration for this compound is 10 µM. However, the optimal concentration can vary depending on the plant species and the specific experimental setup. It is highly recommended to perform a dose-response experiment (e.g., 5 µM, 10 µM, 30 µM) to determine the most effective concentration for your system. For in vitro enzyme inhibition, the IC50 of this compound for JAR1 is 3.8 µM.
Q3: Is this compound effective in all plant species?
A3: No, the effectiveness of this compound is highly species-specific. It has been demonstrated to be active in Arabidopsis thaliana and Medicago truncatula. However, it shows no or limited activity in Solanum lycopersicum (tomato) and Brassica nigra. Therefore, it is crucial to validate the efficacy of this compound in your plant species of interest before proceeding with detailed experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, this stock solution is then diluted to the final working concentration in the appropriate medium. It is recommended to prepare fresh working solutions for each experiment. For long-term storage, follow the manufacturer's instructions, which typically recommend storing the solid compound and stock solutions at -20°C or -80°C.
Q5: What are the appropriate controls to include in an experiment with this compound?
A5: To ensure the validity of your results, you should include the following controls:
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Vehicle control: Treat a group with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive control: If you are studying the inhibition of a jasmonate-induced response, include a group treated with an inducer like methyl jasmonate (MeJA) alone.
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This compound only control: A group treated with this compound alone to assess any potential phytotoxic or off-target effects of the inhibitor itself.
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This compound + Inducer: The experimental group where you test the inhibitory effect of this compound on the induced response.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various experimental setups.
| Plant Species | Experimental System | This compound Concentration(s) | Key Finding | Reference |
| Arabidopsis thaliana | Seedling root growth | 10 µM | Partially mitigated MeJA-induced root growth inhibition. | |
| Arabidopsis thaliana | Leaf wounding | 7 µM, 21 µM | Reduced wound-induced JA-Ile levels by ~50%. | |
| Arabidopsis thaliana | In vitro enzyme assay | 3.8 µM (IC50) | Inhibition of JAR1 enzyme activity. | |
| Medicago truncatula | Seedling root growth | 5 µM, 10 µM, 30 µM | 5 and 10 µM partially alleviated MeJA-induced root growth inhibition. 30 µM showed some toxicity. | |
| Solanum lycopersicum | Seedling root growth | 10 µM | No effect on MeJA-induced root growth inhibition. | |
| Solanum lycopersicum | Wounded leaf disks | 30 µM | No effect on wound-induced JA-Ile accumulation. | |
| Brassica nigra | Seedling root growth | 10 µM | No effect on MeJA-induced root growth inhibition. |
Experimental Protocols
Protocol 1: Root Growth Inhibition Assay
This protocol is designed to test the efficacy of this compound in mitigating methyl jasmonate (MeJA)-induced root growth inhibition in seedlings.
Materials:
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Seeds of the plant species of interest
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Agar plates or liquid culture medium (e.g., half-strength Hoagland's solution)
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Methyl jasmonate (MeJA) stock solution
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This compound stock solution in DMSO
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DMSO (vehicle control)
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Sterile petri dishes or culture vessels
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Ruler or imaging system for root length measurement
Methodology:
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Sterilize and germinate seeds on standard agar plates until radicle emergence.
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Prepare treatment plates or liquid media containing the following conditions:
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Mock (medium only)
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Vehicle control (e.g., 0.1% DMSO)
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MeJA (e.g., 10 µM)
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This compound at various concentrations (e.g., 5 µM, 10 µM, 30 µM)
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MeJA + this compound at each respective concentration
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-
Transfer seedlings of uniform size to the treatment media.
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Incubate the seedlings in a controlled growth chamber with appropriate light and temperature conditions.
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After a set period (e.g., 8-12 days), carefully remove the seedlings and measure the primary root length.
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Analyze the data statistically to determine if this compound significantly alleviates the root growth inhibition caused by MeJA.
Protocol 2: Measurement of JA-Ile Levels in Wounded Leaves
This protocol describes how to assess the inhibitory effect of this compound on the production of JA-Ile following mechanical wounding.
Materials:
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Mature plants of the species of interest
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This compound solution (e.g., 30 µM in water with 0.1% Tween-20)
-
Vehicle control solution (e.g., water with 0.1% DMSO and 0.1% Tween-20)
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Forceps or other wounding tool
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Liquid nitrogen
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Sample collection tubes
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Equipment for phytohormone extraction and quantification (e.g., LC-MS/MS)
Methodology:
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Treat leaves of intact plants by gently applying the this compound solution or vehicle control solution to the leaf surface.
-
Allow the solution to be absorbed for a specific period (e.g., 1 hour).
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Mechanically wound the treated leaves using forceps.
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At a designated time point after wounding (e.g., 1 hour), harvest the wounded leaf tissue and immediately freeze it in liquid nitrogen to stop metabolic activity.
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Extract phytohormones from the frozen tissue using an appropriate method.
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Quantify the levels of JA-Ile using a sensitive analytical technique such as LC-MS/MS.
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Compare the JA-Ile levels between the vehicle-treated and this compound-treated wounded leaves to determine the inhibitory effect of this compound.
Visualizations
References
- 1. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species | Semantic Scholar [semanticscholar.org]
- 4. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential off-target effects of Jarin-1 in plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of Jarin-1 in plant biology research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the jasmonate signaling pathway.[1] Specifically, it targets the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana.[1][2] JAR1 is a key enzyme that conjugates (+)-7-iso-jasmonic acid to the amino acid L-isoleucine to produce the biologically active hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][3] By inhibiting JAR1, this compound effectively blocks the biosynthesis of JA-Ile, thereby suppressing downstream jasmonate-mediated responses such as defense against herbivores and pathogens, as well as certain developmental processes.
Q2: Is this compound effective in all plant species?
A2: No, the effectiveness of this compound is highly species-specific. While it has been shown to be a potent inhibitor of JAR1 in Arabidopsis thaliana and is also biologically active in Medicago truncatula, it does not show a similar effect in other species like Solanum lycopersicum (tomato) and Brassica nigra. In tomato, for instance, this compound did not affect the wound-induced biosynthesis of JA-Ile. Therefore, it is crucial for researchers to validate the efficacy of this compound in their specific plant model system before conducting extensive experiments.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is reported to be a selective inhibitor of JAR1 in Arabidopsis thaliana, high concentrations may lead to non-specific effects. For example, in Medicago truncatula, a concentration of 30 µM this compound was observed to have a negative effect on root growth, independent of its role in jasmonate signaling. In Arabidopsis, concentrations of 7 µM and 21 µM this compound were found to reduce wound-induced JA-Ile levels by approximately 50%, but it is noted that excessively high concentrations can negatively impact plant growth.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound is dependent on the plant species and the experimental system. In Arabidopsis thaliana seedlings, concentrations between 7 µM and 21 µM have been shown to effectively reduce JA-Ile levels. For root growth inhibition assays in Medicago truncatula, 5 µM and 10 µM this compound could partially alleviate the effects of MeJA treatment. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific application.
Troubleshooting Guides
Problem 1: this compound treatment does not produce the expected phenotype (e.g., no rescue of MeJA-induced root growth inhibition).
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Possible Cause 1: Species-Specific Inactivity.
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Explanation: this compound's inhibitory action on the JA-Ile conjugating enzyme is not universal across all plant species. Your plant of interest may have a JAR1 homolog with a different structure that is not recognized by this compound.
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Solution: Test the activity of this compound in your model plant before proceeding with further experiments. This can be done by measuring JA-Ile levels after wounding or MeJA treatment in the presence and absence of this compound.
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Possible Cause 2: Inadequate Concentration.
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Explanation: The effective concentration of this compound can vary between species and experimental setups. The concentration used might be too low to effectively inhibit the target enzyme.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. It is advisable to test a range of concentrations (e.g., 5 µM, 10 µM, 30 µM).
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Possible Cause 3: Degradation of this compound.
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Explanation: The stability of this compound in your experimental medium could be a factor.
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Solution: Prepare fresh this compound solutions for each experiment from a frozen stock. Ensure proper storage of the compound as per the manufacturer's instructions.
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Problem 2: Observed cytotoxicity or negative effects on plant growth with this compound treatment alone.
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Possible Cause 1: High Concentration.
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Explanation: High concentrations of this compound can have a negative impact on plant growth, independent of its effect on jasmonate signaling.
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Solution: Reduce the concentration of this compound to the lowest effective dose. Conduct a toxicity assay to determine the maximum non-lethal concentration for your plant species.
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Possible Cause 2: Solvent Toxicity.
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Explanation: The solvent used to dissolve this compound (e.g., DMSO) might be causing toxic effects at the concentration used in the final medium.
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Solution: Include a solvent control in your experimental design to differentiate between the effects of this compound and the solvent. Ensure the final solvent concentration is low and non-toxic to the plants.
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Data Presentation
Table 1: Effect of this compound on MeJA-Induced Root Growth Inhibition in Different Plant Species
| Plant Species | MeJA Concentration | This compound Concentration | Observed Effect on Root Growth | Reference |
| Arabidopsis thaliana | Not specified | Not specified | Alleviates MeJA-induced inhibition | |
| Medicago truncatula | 10 µM | 5 µM | Partial alleviation of inhibition | |
| 10 µM | 10 µM | Partial alleviation of inhibition | ||
| 10 µM | 30 µM | Negative effect on root growth | ||
| Solanum lycopersicum | 10 µM | 10 µM | No effect on inhibition | |
| Brassica nigra | 10 µM | 10 µM | No effect on inhibition |
Table 2: Effect of this compound on Wound-Induced JA-Ile Biosynthesis
| Plant Species | This compound Concentration | Experimental Condition | Effect on JA-Ile Levels | Reference |
| Arabidopsis thaliana | 7 µM | Wounding | ~50% reduction | |
| 21 µM | Wounding | ~50% reduction | ||
| Solanum lycopersicum | 30 µM | Wounding | No effect |
Experimental Protocols
1. Root Growth Inhibition Assay
This protocol is adapted from studies investigating the effect of this compound on MeJA-induced root growth inhibition.
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Seed Sterilization and Germination:
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Sterilize seeds of the desired plant species using your standard laboratory protocol.
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Germinate seeds on agar plates in the dark for a species-appropriate duration (e.g., four days for M. truncatula).
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-
Seedling Transfer and Treatment:
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Prepare a hydroponic solution (e.g., half-strength Hoagland's solution) in suitable containers (e.g., 50 ml falcon tubes).
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Supplement the solution with the desired concentrations of MeJA and/or this compound. Include a mock-treated control (e.g., DMSO).
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Carefully transfer the germinated seedlings to the treatment solutions.
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Incubation:
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Incubate the seedlings in a growth chamber with controlled conditions (e.g., 25°C day/21°C night, 16-h light: 8-h dark photoperiod) for a specified duration (e.g., eight days).
-
-
Data Collection and Analysis:
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After the incubation period, carefully remove the seedlings and photograph them.
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Measure the primary root length for each seedling.
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Perform statistical analysis to compare the root lengths between different treatments.
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2. Measurement of Wound-Induced JA-Ile Accumulation
This protocol is based on experiments conducted on tomato leaf disks.
-
Plant Material Preparation:
-
Use fully expanded leaves from healthy, mature plants (e.g., 6-week-old S. lycopersicum).
-
Excise leaf disks of a uniform size.
-
-
This compound Treatment:
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Float the leaf disks on a solution containing the desired concentration of this compound (e.g., 30 µM) or a mock solution (e.g., DMSO) for a pre-incubation period (e.g., one hour).
-
-
Wounding:
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After pre-incubation, wound half of the leaf disks in each treatment group using forceps.
-
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Harvesting and Hormone Extraction:
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Harvest the leaf disks at a specific time point after wounding (e.g., one hour).
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Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
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Extract phytohormones using an appropriate method, typically involving solvent extraction and purification.
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-
Quantification:
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Analyze the JA-Ile levels in the extracts using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: this compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis.
Caption: Workflow for a root growth inhibition assay with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
dealing with Jarin-1 insolubility issues in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for handling Jarin-1, with a specific focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of jasmonate responses.[1] It specifically targets and impairs the activity of the jasmonic acid-amido synthetase JAR1.[2] JAR1 is a key enzyme in the jasmonate signaling pathway that synthesizes the active hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), by conjugating jasmonic acid (JA) with the amino acid isoleucine.[3][4] By inhibiting JAR1, this compound prevents the formation of JA-Ile, thereby blocking downstream jasmonate-regulated processes like defense responses and growth inhibition.[1]
Q2: I'm observing precipitation after adding this compound to my aqueous cell culture medium. What is the primary cause?
A2: this compound has low intrinsic solubility in aqueous solutions. The primary cause of precipitation is that the concentration of this compound has exceeded its solubility limit in your final working solution. This is often due to an insufficient amount of organic co-solvent (like DMSO) in the final dilution or interactions with components in the culture medium.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing this compound stock solutions. This compound powder can be dissolved in DMSO to create a high-concentration stock, which can then be further diluted.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Q5: Is the inhibitory effect of this compound consistent across all plant species?
A5: No, the biological activity of this compound can be highly species-specific. While it is a potent inhibitor of JAR1 in Arabidopsis thaliana, its efficacy can vary in other species like tomato (Solanum lycopersicum) or black mustard (Brassica nigra). It is crucial to validate the functionality of this compound in your specific experimental system before proceeding with large-scale experiments.
Troubleshooting Guide: Insolubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer or media. | The final concentration of DMSO is too low to maintain this compound solubility. | - Increase the final DMSO concentration if your experimental system tolerates it. - Prepare an intermediate dilution in a solvent mixture before the final dilution into the aqueous solution. - Use a formulation with additional solubilizing agents (see Protocol 2 below). |
| Cloudiness or precipitate forms over time in the final working solution. | This compound is slowly crashing out of the solution due to instability or interactions with media components. | - Prepare the final working solution immediately before use. - If precipitation occurs, gentle heating and/or sonication can be used to aid redissolution. - Evaluate the components of your medium for potential incompatibilities. |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation. | - Visually inspect all solutions for clarity before use. - Centrifuge the working solution and use the supernatant if slight precipitation is unavoidable, noting that the final concentration may be lower than calculated. - Re-evaluate your solubilization protocol to ensure complete dissolution. |
Experimental Protocols & Data
Protocol 1: Preparing a this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which is the first step for most applications.
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 7.07 mM or 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Preparing this compound Working Solutions for In Vivo Use
Due to its poor aqueous solubility, this compound often requires a multi-component solvent system for in vivo applications. The following formulations have been shown to achieve a clear solution at concentrations of at least 2.5 mg/mL (5.30 mM).
Methodology:
-
Begin with a high-concentration this compound stock solution in DMSO (e.g., 25 mg/mL).
-
Prepare the final formulation by adding each solvent sequentially and mixing thoroughly after each addition.
-
The final solution should be clear. If precipitation occurs, gentle heating or sonication may be used.
Formulation Options
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.30 mM) | |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (5.30 mM) | |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (5.30 mM) |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis and downstream signaling.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing a clear this compound working solution from a DMSO stock.
References
species-specific activity of Jarin-1 inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the Jarin-1 inhibitor. This compound is a valuable tool for studying jasmonate signaling, but its activity is known to be highly species-specific.
Troubleshooting Guide
Encountering unexpected results during your experiments with this compound? This guide addresses common issues and provides actionable solutions.
Problem 1: this compound shows no or low inhibitory activity in my plant species.
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Possible Cause: this compound's inhibitory effect on the jasmonic acid-amido synthetase (JAR1) is not conserved across all plant species. While it is a potent inhibitor in Arabidopsis thaliana and Medicago truncatula, it has been shown to be ineffective in species such as Solanum lycopersicum (tomato) and Brassica nigra.[1][2][3][4]
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Troubleshooting Steps:
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Functionality Test: Before proceeding with extensive experiments, it is crucial to perform a functionality test of this compound in your specific plant model.[1] A recommended method is the root growth inhibition rescue assay detailed in the Experimental Protocols section.
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Concentration Optimization: While the standard working concentration is often around 10 µM, it's possible that higher concentrations are needed for your species. However, be aware that at higher concentrations (e.g., 30 µM), this compound itself can have a negative impact on plant growth.
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Alternative Inhibitors: If this compound is confirmed to be inactive in your species of interest, consider exploring other methods to block the jasmonate signaling pathway, such as using genetic mutants of JAR1 or other downstream components.
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Problem 2: I'm observing phytotoxicity or off-target effects.
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Possible Cause: High concentrations of this compound can lead to off-target effects or general toxicity in plants.
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Troubleshooting Steps:
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Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that provides maximal inhibition of JA-Ile biosynthesis with minimal toxicity.
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Control Experiments: Always include a vehicle control (e.g., DMSO, if used to dissolve this compound) to ensure that the observed effects are due to this compound and not the solvent.
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Phenotypic Analysis: Carefully observe and document any morphological changes in your plants treated with this compound compared to control plants.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the enzyme JAR1 (jasmonic acid-amido synthetase). JAR1 is responsible for conjugating jasmonic acid (JA) with the amino acid isoleucine to form the biologically active hormone jasmonoyl-L-isoleucine (JA-Ile). By inhibiting JAR1, this compound prevents the formation of JA-Ile, thereby blocking the downstream signaling cascade that leads to the activation of jasmonate-responsive genes.
Q2: In which plant species has this compound been shown to be effective?
A2: this compound has been demonstrated to be an effective inhibitor of JAR1 activity in Arabidopsis thaliana and Cardamine hirsuta. It has also been shown to be biologically active in Medicago truncatula. There is also evidence of its application in strawberry, tomato, and potato, although its efficacy in tomato has been questioned in other studies.
Q3: In which plant species is this compound known to be ineffective?
A3: Studies have shown that this compound does not effectively inhibit jasmonate responses in Solanum lycopersicum (tomato) and Brassica nigra. In these species, this compound did not rescue the methyl jasmonate (MeJA)-induced root growth inhibition and did not affect the levels of JA-Ile after wounding.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound can vary depending on the plant species and the experimental system. A common starting concentration is 10 µM. However, concentrations ranging from 5 µM to 30 µM have been used in various studies. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific application. It is important to note that concentrations as high as 30 µM have been shown to have a negative effect on root growth.
Q5: What is the IC50 value for this compound?
A5: The reported IC50 value for this compound inhibition of jasmonic acid-amido synthetase (JAR1) is 3.8 μM.
Quantitative Data
Table 1: Species-Specific Activity of this compound
| Plant Species | Scientific Name | This compound Activity | Reference(s) |
| Arabidopsis | Arabidopsis thaliana | Active | |
| Hairy Bittercress | Cardamine hirsuta | Active | |
| Barrel Medic | Medicago truncatula | Active | |
| Tomato | Solanum lycopersicum | Inactive | |
| Black Mustard | Brassica nigra | Inactive | |
| Strawberry | Fragaria × ananassa | Reported to be used | |
| Potato | Solanum tuberosum | Reported to be used |
Experimental Protocols
1. Root Growth Inhibition Rescue Assay
This assay is used to determine the functionality of this compound in a given plant species.
-
Materials:
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Seeds of the plant species of interest
-
Growth medium (e.g., half-strength Hoagland solution or MS medium)
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Petri plates or Falcon tubes
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Methyl jasmonate (MeJA) stock solution
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This compound stock solution (dissolved in DMSO)
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DMSO (vehicle control)
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-
Procedure:
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Sterilize and germinate seeds on the growth medium.
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Prepare the treatment solutions in the growth medium:
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Control (vehicle only, e.g., DMSO)
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MeJA (e.g., 10 µM)
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This compound (e.g., 5, 10, 30 µM)
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MeJA + this compound (e.g., 10 µM MeJA with 5, 10, or 30 µM this compound)
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Transfer seedlings of uniform size to the treatment solutions.
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Incubate the seedlings under appropriate growth conditions (e.g., 25°C day/21°C night, 16-h light: 8-h dark photoperiod).
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After a set period (e.g., 8-12 days), carefully remove the seedlings and measure the primary root length.
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-
Expected Results: If this compound is active, it should partially or fully rescue the root growth inhibition caused by MeJA.
2. Measurement of JA-Ile Levels
This protocol is for quantifying the direct effect of this compound on the biosynthesis of the active hormone JA-Ile.
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Materials:
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Plant tissue (e.g., leaf disks)
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This compound solution
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Forceps or other wounding tool
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Liquid nitrogen
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Hormone extraction buffer
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LC-MS/MS system for phytohormone analysis
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Procedure:
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Excise plant tissue (e.g., leaf disks) and float them on a solution containing either the vehicle control or this compound (e.g., 30 µM) for a pre-incubation period (e.g., 1 hour).
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Induce JA-Ile biosynthesis by wounding the tissue (e.g., crushing with forceps).
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Harvest the tissue at specific time points after wounding (e.g., 1 hour) and immediately freeze it in liquid nitrogen to stop metabolic activity.
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Extract and purify phytohormones from the tissue.
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Quantify JA-Ile levels using a sensitive analytical method such as LC-MS/MS.
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Expected Results: In a species where this compound is active, the wound-induced accumulation of JA-Ile should be significantly reduced in the this compound treated samples compared to the control.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Species-specific activity of this compound.
References
- 1. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Jarin-1 Stability in Experimental Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Jarin-1 in experimental media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the enzyme JAR1 (Jasmonate-amido synthetase).[1][2] JAR1 is a key enzyme in the biosynthesis of the plant hormone jasmonoyl-isoleucine (JA-Ile), which is the bioactive form of jasmonate.[3][4][5] By inhibiting JAR1, this compound prevents the conjugation of jasmonic acid to isoleucine, thereby blocking the jasmonate signaling pathway. This pathway is crucial for regulating various plant defense and developmental processes.
Q2: What are the primary factors that can affect the stability of this compound in my experimental media?
A2: While specific stability data for this compound in various experimental media is not extensively published, the stability of small molecules like this compound can be influenced by several general factors:
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pH: The pH of the experimental medium can significantly impact the chemical stability of small molecules. It is crucial to maintain the recommended pH for your specific experimental setup.
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Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. It is advisable to prepare and use this compound solutions at the recommended temperature for your experiment and store stock solutions appropriately.
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Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds. It is recommended to handle this compound in a light-protected environment where possible.
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Enzymatic Degradation: If using biological media, such as cell culture media containing serum or cell lysates, enzymes present in the media could potentially metabolize this compound.
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Binding to Media Components: this compound may bind to proteins (e.g., albumin in fetal bovine serum) or other macromolecules present in the experimental media, which can affect its bioavailability and apparent stability.
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Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions are typically prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can impact the stability of the compound. Aliquoting the stock solution into smaller, single-use volumes is a recommended practice.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effect of this compound. | Degradation of this compound in stock solution or experimental media. | 1. Prepare fresh stock solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from powder. 2. Minimize time in working solution: Prepare the final working dilution of this compound in your experimental medium immediately before use. 3. Optimize storage: Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) in tightly sealed vials. |
| Suboptimal pH of the experimental media. | 1. Verify media pH: Check and adjust the pH of your experimental buffer or media to the optimal range for your experiment. | |
| Binding to media components. | 1. Consider serum-free media: If using cell culture, test the effect of this compound in serum-free or low-serum media to assess the impact of protein binding. | |
| Precipitation of this compound upon addition to aqueous experimental media. | "Solvent shock" or exceeding solubility limit. | 1. Optimize dilution: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous media, try a serial dilution approach. 2. Pre-warm the media: Warming the media to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes improve solubility. 3. Use a co-solvent: For challenging compounds, the use of a biocompatible surfactant might be considered, though its compatibility with the experimental system must be validated. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 4.72 mg of this compound (MW: 471.55 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: Application of this compound in Arabidopsis thaliana Seedling Growth Assay
This protocol is adapted from studies investigating the effect of this compound on plant growth.
-
Materials: Arabidopsis thaliana seeds, agar plates with appropriate growth medium (e.g., half-strength Murashige and Skoog), this compound stock solution, methyl jasmonate (MeJA) for inducing jasmonate response.
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Procedure:
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Sterilize and stratify Arabidopsis thaliana seeds.
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Plate the seeds on agar plates containing the growth medium.
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Prepare the treatment media by adding the desired final concentration of this compound (e.g., 10 µM) and MeJA (e.g., 10 µM) to the molten agar before pouring the plates. A DMSO control should be included.
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Grow the seedlings under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod).
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After a specified growth period (e.g., 7-10 days), measure the primary root length or other relevant growth parameters.
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Visualizations
Caption: this compound inhibits the JAR1-mediated synthesis of JA-Ile, a key hormone in jasmonate signaling.
Caption: A generalized experimental workflow for using this compound.
References
unexpected phenotypic effects of Jarin-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Jarin-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during the application of this jasmonate signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1).[1][2][3] JAR1 is a key enzyme in the jasmonate signaling pathway that conjugates jasmonic acid (JA) with the amino acid isoleucine to form the biologically active hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] By inhibiting JAR1, this compound prevents the synthesis of JA-Ile, thereby blocking downstream jasmonate-regulated responses such as defense gene expression and growth inhibition.
Q2: I am not observing the expected phenotypic effects of this compound in my experiments. What could be the reason?
A significant and unexpected characteristic of this compound is its species-specific activity. While it effectively inhibits JAR1 and subsequent jasmonate responses in Arabidopsis thaliana and Medicago truncatula, it has been shown to have no similar effect in other species such as Solanum lycopersicum (tomato) and Brassica nigra. Therefore, the primary reason for a lack of effect could be the plant species being used. It is crucial to validate the efficacy of this compound in your specific model organism before proceeding with extensive experiments.
Q3: Are there any known off-target effects of this compound?
While this compound is considered a specific inhibitor of JAR1, some research suggests potential interactions with other metabolic pathways. JAR1 belongs to the GH3 family of enzymes, which are known to adenylate and conjugate amino acids to various phytohormones, including auxins. Although direct, significant off-target effects have not been extensively documented, researchers should be aware of the possibility of subtle impacts on other hormone signaling pathways, particularly at higher concentrations.
Q4: What is the recommended working concentration for this compound?
The optimal concentration of this compound is experiment-dependent. However, published studies provide a general range. For root growth inhibition assays in Arabidopsis thaliana, concentrations between 5 µM and 10 µM have been shown to effectively counteract the effects of methyl jasmonate (MeJA). To achieve a significant reduction (around 50%) of wound-induced JA-Ile accumulation in Arabidopsis leaves, concentrations of 7 µM to 21 µM have been utilized. It is important to note that high concentrations of this compound may exert negative effects on plant growth, so a dose-response curve is recommended for your specific experimental system.
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
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Possible Cause: Species-specific insensitivity.
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Troubleshooting Step: Confirm if this compound has been validated in your plant species. If not, perform a pilot experiment, such as a MeJA-induced root growth inhibition assay, to test its efficacy.
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Possible Cause: Inadequate concentration.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific phenotype of interest.
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Possible Cause: Degradation of this compound.
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Troubleshooting Step: Prepare fresh stock solutions of this compound and ensure proper storage conditions as recommended by the supplier. For in vivo experiments, it is advisable to use freshly prepared working solutions.
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Problem 2: this compound treatment is causing unexpected negative effects on plant growth.
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Possible Cause: this compound concentration is too high.
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Troubleshooting Step: Reduce the concentration of this compound. Even in susceptible species, high concentrations can be detrimental to plant health. Perform a toxicity test to establish a non-harmful concentration range for your plant species.
-
Quantitative Data Summary
| Parameter | Species | Concentration | Observed Effect | Reference |
| IC50 for JAR1 inhibition | Arabidopsis thaliana | 3.8 µM | In vitro inhibition of JAR1 enzyme activity | |
| MeJA-induced root growth inhibition | Arabidopsis thaliana | 10 µM | Partial alleviation of root growth inhibition by 10 µM MeJA | |
| MeJA-induced root growth inhibition | Medicago truncatula | 5-10 µM | Partial alleviation of root growth inhibition by 10 µM MeJA | |
| MeJA-induced root growth inhibition | Solanum lycopersicum | 10 µM | No effect on MeJA-induced root growth inhibition | |
| MeJA-induced root growth inhibition | Brassica nigra | 10 µM | No effect on MeJA-induced root growth inhibition | |
| Wound-induced JA-Ile accumulation | Arabidopsis thaliana | 7-21 µM | ~50% reduction in JA-Ile levels | |
| Wound-induced JA-Ile accumulation | Solanum lycopersicum | 30 µM | No effect on wound-induced JA-Ile biosynthesis |
Experimental Protocols
Protocol 1: MeJA-Induced Root Growth Inhibition Assay
This protocol is adapted from studies investigating the species-specific effects of this compound.
-
Sterilization and Germination: Surface sterilize seeds of the plant species to be tested. Germinate seeds on appropriate sterile growth medium (e.g., Murashige and Skoog medium) in petri plates.
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Seedling Transfer: After a set period of germination (e.g., 4-5 days), transfer seedlings of uniform size to new plates containing the growth medium supplemented with the treatment solutions.
-
Treatment Solutions: Prepare media containing:
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Control (e.g., DMSO as a solvent control)
-
MeJA (e.g., 10 µM)
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This compound (e.g., 10 µM)
-
MeJA + this compound (e.g., 10 µM each)
-
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
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Data Collection: After a specified number of days (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings.
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Analysis: Compare the root lengths across the different treatments to determine if this compound alleviates the root growth inhibition caused by MeJA.
Protocol 2: Analysis of Wound-Induced JA-Ile Accumulation
This protocol is based on methodologies used to assess the direct impact of this compound on JA-Ile biosynthesis.
-
Plant Material: Grow plants to a suitable developmental stage (e.g., 4-6 week old Arabidopsis or tomato plants).
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This compound Treatment:
-
For whole seedlings or detached leaves, pre-incubate the plant material in a solution containing the desired concentration of this compound (e.g., 10-30 µM) or a mock control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Wounding: After incubation, inflict mechanical wounding on the leaves (e.g., with forceps or a pattern wheel).
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Harvesting: Harvest the wounded tissue at specific time points after wounding (e.g., 30-60 minutes). Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
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Phytohormone Extraction and Analysis:
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Homogenize the frozen tissue.
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Extract phytohormones using an appropriate solvent (e.g., ethyl acetate).
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Analyze the levels of JA-Ile and JA using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the JA-Ile levels between the mock-treated and this compound-treated wounded samples to determine if this compound inhibited the wound-induced accumulation of JA-Ile.
Visualizations
References
Jarin-1 Uptake Confirmation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for confirming the uptake and activity of Jarin-1 in plant cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of jasmonate (JA) responses in plants.[1] It functions by specifically targeting and inhibiting the enzyme JAR1 (JASMONATE RESISTANT 1).[2][3] The JAR1 enzyme is responsible for conjugating jasmonic acid to the amino acid isoleucine, which produces the biologically active hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[4][5] By blocking JAR1, this compound prevents the synthesis of JA-Ile, thereby inhibiting downstream jasmonate signaling pathways that are crucial for plant defense and development.
Q2: Why is it necessary to confirm this compound uptake and activity?
A2: Confirming this compound uptake and activity is critical because its effectiveness can be highly species-specific. While this compound is a potent inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana and is also effective in Medicago truncatula, studies have shown it has no significant effect on JA-Ile levels or JA-mediated responses in other species like tomato (Solanum lycopersicum) and Brassica nigra. Therefore, researchers must validate its functionality in their specific plant system before proceeding with further experiments.
Q3: What are the primary methods to confirm this compound is working in my plant species?
A3: There are two main approaches:
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Indirect Methods (Recommended): These methods measure the biological consequences of this compound's inhibition of JAR1. They are generally the most common and accessible approaches.
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Biochemical Analysis: Quantifying the reduction of JA-Ile levels in response to this compound treatment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Phenotypic Assays: Observing the reversal of a JA-induced phenotype, such as the widely used methyl jasmonate (MeJA)-induced root growth inhibition assay.
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Gene Expression Analysis: Measuring the change in expression levels of known JA-responsive genes using techniques like qRT-PCR.
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Direct Methods: These methods involve detecting the this compound molecule itself within the plant tissue. This typically requires developing a specific and sensitive LC-MS/MS protocol for this compound, which can be challenging due to the low concentrations involved.
Indirect Method 1: Quantification of JA-Ile Levels
This biochemical approach provides direct evidence of JAR1 inhibition. If this compound is taken up by the cells and is active, a significant reduction in JA-Ile levels should be observed, especially after treatment with an elicitor like methyl jasmonate (MeJA) or wounding.
Troubleshooting & FAQs for JA-Ile Quantification
Q: I treated my plant tissue with this compound but did not see a decrease in JA-Ile levels. What went wrong?
A: There are several possibilities:
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Species-Specificity: As mentioned, this compound may not be effective in your plant species.
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Concentration: The concentration of this compound might be too low. Studies in Arabidopsis often use concentrations between 10 µM and 30 µM. It is recommended to perform a dose-response curve.
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Treatment Duration: The incubation time with this compound before elicitation (e.g., wounding or MeJA treatment) might be too short for sufficient uptake. A pre-incubation of at least 30 minutes to one hour is common.
-
Extraction Inefficiency: Phytohormone extraction is a delicate process. Ensure your extraction protocol is optimized for your tissue type and that you are using appropriate internal standards for accurate quantification.
Experimental Protocol: JA-Ile Quantification by LC-MS/MS
This protocol is adapted from methodologies used for Arabidopsis seedlings.
1. Plant Growth and Treatment:
- Grow seedlings of your chosen plant species under controlled conditions (e.g., hydroponically or on agar plates).
- For treatment, add this compound to the liquid or solid media. A common solvent control is DMSO. A typical experiment involves pre-treating seedlings with this compound (e.g., 10 µM or 30 µM) for 30-60 minutes.
- Induce JA-Ile synthesis by adding an elicitor like MeJA (e.g., 100 µM) or by mechanically wounding the tissue.
- Harvest tissue after a set induction period (e.g., 1-3 hours). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
2. Phytohormone Extraction:
- Grind approximately 50-100 mg of frozen tissue to a fine powder.
- Add a pre-chilled extraction solvent (e.g., methanol) spiked with internal standards ([D6]JA and [D2]JA-Ile) for accurate quantification.
- Vortex and incubate at a low temperature, then centrifuge to pellet debris.
- Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
- Analyze the extract using a high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
- Develop or use a previously established method for separating and detecting JA and JA-Ile.
- Quantify the endogenous levels of JA-Ile by comparing them to the internal standards.
Data Presentation: Effect of this compound on JA-Ile Levels in Arabidopsis
The following table summarizes data showing this compound's effect on MeJA-induced JA-Ile accumulation in Arabidopsis seedlings.
| Treatment Group | This compound Conc. (µM) | MeJA Conc. (µM) | JA-Ile Level (pmol/g FW) ± SD | Percent Inhibition |
| Control (DMSO) | 0 | 100 | 1850 ± 210 | - |
| This compound | 10 | 100 | 950 ± 150 | ~49% |
| This compound | 30 | 100 | 400 ± 90 | ~78% |
Data are representative and compiled based on trends reported in the literature.
Indirect Method 2: MeJA-Induced Root Growth Inhibition Assay
This phenotypic assay is a cost-effective and straightforward method to assess this compound's biological activity. In many plant species, MeJA inhibits primary root growth. If this compound is active, it will block the formation of JA-Ile, thereby partially rescuing the root growth from the inhibitory effects of MeJA.
Troubleshooting & FAQs for Root Growth Assay
Q: this compound did not rescue the root growth of my seedlings from MeJA. Why?
A:
-
Species-Specificity: This is the most likely reason. The assay works well for Arabidopsis and Medicago truncatula but has been shown to fail in tomato and Brassica nigra. Your plant's JAR1 enzyme may have a different structure, or the plant may metabolize this compound differently.
-
This compound Toxicity: At high concentrations (e.g., 30 µM), this compound itself can have a negative effect on root growth, which can confound the results. It is crucial to include a "this compound only" control to assess its baseline toxicity.
-
MeJA Concentration: The MeJA concentration might be too high, causing overwhelming inhibition that cannot be rescued. Optimize the MeJA concentration to achieve approximately 50-70% root growth inhibition compared to the control.
Experimental Protocol: Root Growth Inhibition Assay
This protocol is designed for plate-based assays with small seedlings.
1. Seed Sterilization and Germination:
- Surface-sterilize seeds of your plant species using your standard lab protocol.
- Plate seeds on half-strength Murashige and Skoog (MS) agar plates.
- Stratify if necessary (e.g., 4°C for 2-3 days) and then germinate under long-day conditions until primary roots are established (e.g., 4-5 days).
2. Treatment:
- Prepare MS agar plates supplemented with the final concentrations of your treatments. A typical experiment includes:
- Mock (solvent control, e.g., DMSO)
- MeJA only (e.g., 10 µM)
- This compound only (e.g., 5 µM, 10 µM)
- MeJA + this compound (e.g., 10 µM MeJA + 5 µM this compound; 10 µM MeJA + 10 µM this compound)
- Carefully transfer the germinated seedlings to the treatment plates.
3. Incubation and Measurement:
- Incubate the plates vertically in a growth chamber for a set period (e.g., 8 days).
- Photograph the plates and measure the length of the primary root for each seedling using software like ImageJ.
4. Data Analysis:
- Calculate the average root length for each treatment group.
- Use statistical tests (e.g., ANOVA with Tukey's HSD) to determine if the rescue of root growth by this compound is statistically significant.
Data Presentation: this compound Effect on Root Growth in Different Species
| Plant Species | MeJA (10 µM) | MeJA (10 µM) + this compound (10 µM) | Outcome |
| Arabidopsis thaliana | Significant Inhibition | Partial Rescue of Growth | This compound is Active |
| Medicago truncatula | Significant Inhibition | Partial Rescue of Growth | This compound is Active |
| Solanum lycopersicum | Significant Inhibition | No Rescue of Growth | This compound is Inactive |
| Brassica nigra | Significant Inhibition | No Rescue of Growth | This compound is Inactive |
This table summarizes findings from published studies.
Visualizations: Pathways and Workflows
Jasmonate Signaling Pathway and this compound's Target
Caption: this compound inhibits the JAR1 enzyme, blocking the synthesis of active JA-Ile hormone.
Experimental Workflow: Root Growth Inhibition Assay
Caption: Workflow for the MeJA-induced root growth inhibition assay.
Experimental Workflow: JA-Ile Quantification
Caption: Workflow for quantifying JA-Ile levels via LC-MS/MS.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers block plant hormone [mpg.de]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
adjusting Jarin-1 treatment duration for optimal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jarin-1, a selective inhibitor of jasmonate signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the enzyme JAR1 (jasmonic acid-amido synthetase).[1][2][3][4] JAR1 is responsible for conjugating jasmonic acid (JA) to the amino acid isoleucine to form the biologically active hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] By inhibiting JAR1, this compound prevents the biosynthesis of JA-Ile, thereby blocking the activation of jasmonate-responsive genes and downstream signaling pathways.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for JAR1 is approximately 3.8 μM.
Q3: In which plant species has this compound been shown to be effective?
A3: this compound has been demonstrated to be an effective inhibitor of JA-Ile biosynthesis and jasmonate-mediated responses in Arabidopsis thaliana and Cardamine hirsuta. It has also been shown to be biologically active in Medicago truncatula.
Q4: Are there any known limitations or species-specific effects of this compound?
A4: Yes, the inhibitory effect of this compound is highly species-specific. Studies have shown that this compound does not effectively inhibit JA-Ile biosynthesis or jasmonate-induced responses in Solanum lycopersicum (tomato) and Brassica nigra. Therefore, it is crucial to validate the efficacy of this compound in your specific plant species of interest before conducting large-scale experiments.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound in my experiment.
-
Possible Cause 1: Species Specificity. As mentioned in the FAQs, this compound's effectiveness is highly dependent on the plant species. It may not be an effective inhibitor of the JAR1 ortholog in your model organism.
-
Recommendation: Before extensive experimentation, perform a pilot study to confirm the activity of this compound in your plant species. This can be done by pre-treating tissues with this compound, inducing the jasmonate pathway (e.g., with methyl jasmonate (MeJA) or wounding), and measuring a known downstream response, such as the expression of JA-responsive marker genes or the levels of JA-Ile.
-
-
Possible Cause 2: Inadequate Treatment Duration or Concentration. The optimal concentration and duration of this compound treatment can vary depending on the experimental system and the specific biological process being investigated.
-
Recommendation: Conduct a dose-response and time-course experiment to determine the optimal conditions for your specific assay. Based on published studies, concentrations in the range of 5 µM to 30 µM have been used. For some assays, a pre-treatment of at least one hour is necessary before applying the jasmonate stimulus. For longer-term assays like root growth inhibition, this compound is often applied simultaneously with the treatment.
-
-
Possible Cause 3: this compound Degradation or Instability. Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. Follow the supplier's instructions for storage, which typically involves storing the solid compound at -20°C and stock solutions in a non-polar solvent like DMSO at -20°C.
-
Issue 2: I am observing phytotoxicity or off-target effects at higher concentrations of this compound.
-
Possible Cause: High concentrations of this compound may have off-target effects or cause general stress to the plant tissue. For instance, treatment with 30 µM this compound alone has been observed to have a negative effect on root growth in Medicago truncatula.
-
Recommendation: Perform a concentration-response experiment to identify the highest concentration of this compound that does not cause visible phytotoxicity or other non-specific effects in your system. Always include a "this compound only" control in your experimental design to distinguish the specific inhibitory effects from any potential off-target effects.
-
Data Presentation
Table 1: this compound Efficacy in Different Plant Species
| Plant Species | Common Name | This compound Efficacy | Reference |
| Arabidopsis thaliana | Thale Cress | Effective | |
| Cardamine hirsuta | Hairy Bittercress | Effective | |
| Medicago truncatula | Barrel Medic | Effective | |
| Solanum lycopersicum | Tomato | Not Effective | |
| Brassica nigra | Black Mustard | Not Effective |
Table 2: Experimental Concentrations of this compound from Literature
| Plant Species | Assay | This compound Concentration(s) | Treatment Duration | Reference |
| Medicago truncatula | Root Growth Inhibition | 5, 10, 30 µM | 8 days (simultaneous with MeJA) | |
| Solanum lycopersicum | Root Growth Inhibition | 10 µM | 12 days (simultaneous with MeJA) | |
| Brassica nigra | Root Growth Inhibition | 10 µM | 12 days (simultaneous with MeJA) | |
| Solanum lycopersicum | JA-Ile Measurement in Leaf Disks | 30 µM | 1 hour pre-treatment before wounding | |
| Arabidopsis thaliana | Leaf Metabolic Profiling | 10 µM | 1.5 hours pre-treatment before wounding |
Experimental Protocols
Protocol 1: Determining this compound Efficacy in a New Plant Species (Root Growth Inhibition Assay)
This protocol is adapted from studies on Medicago truncatula, Solanum lycopersicum, and Brassica nigra.
-
Seedling Germination: Germinate seeds of the target plant species on agar plates in the dark.
-
Seedling Transfer: After 4 days, transfer seedlings to a hydroponic system, such as aluminum-wrapped 50 ml falcon tubes filled with a suitable growth medium (e.g., half-strength Hoagland's solution).
-
Treatment Application: Prepare the following treatment solutions in the growth medium:
-
Mock control (e.g., DMSO)
-
MeJA (e.g., 10 µM)
-
This compound at various concentrations (e.g., 5 µM, 10 µM, 30 µM)
-
MeJA (e.g., 10 µM) + this compound at various concentrations (e.g., 5 µM, 10 µM, 30 µM)
-
-
Incubation: Incubate the seedlings in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark at 24°C) for 8-12 days.
-
Data Collection: Carefully remove the seedlings and measure the primary root length.
-
Analysis: Compare the root lengths across the different treatments. If this compound is effective, it should alleviate the root growth inhibition caused by MeJA.
Protocol 2: Assessing this compound Inhibition of Wound-Induced JA-Ile Accumulation
This protocol is based on experiments conducted on Solanum lycopersicum leaf disks.
-
Plant Material: Use fully expanded leaves from healthy, mature plants (e.g., 6-week-old plants).
-
Leaf Disk Preparation: Excised leaf disks of a uniform size.
-
Pre-treatment: Float the leaf disks on solutions containing either a mock control (e.g., DMSO) or the desired concentration of this compound (e.g., 30 µM) for 1 hour.
-
Wounding: After pre-treatment, wound half of the leaf disks in each treatment group using forceps.
-
Incubation: Harvest the leaf disks 1 hour after wounding.
-
Hormone Analysis: Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until phytohormone extraction and quantification of JA-Ile levels using a validated method such as UPLC-MS/MS.
-
Analysis: Compare the JA-Ile levels between the wounded and unwounded tissues in both the mock and this compound pre-treated groups. Effective this compound treatment should result in a significant reduction in the wound-induced accumulation of JA-Ile.
Visualizations
Caption: this compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis and downstream signaling.
Caption: Workflow for optimizing this compound treatment duration and concentration.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | inhibitor of jasmonate signaling | CAS# 1212704-51-2 | InvivoChem [invivochem.com]
- 4. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Jarin-1 Inhibition of JAR1 Enzyme Activity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jarin-1, a potent inhibitor of the JAR1 enzyme, with other molecules affecting the jasmonate signaling pathway. This document includes supporting experimental data, detailed protocols for key in vitro assays, and visualizations to elucidate relevant pathways and workflows.
This compound is a small molecule inhibitor that specifically targets the jasmonic acid-amido synthetase (JAR1) enzyme in plants, playing a crucial role in the jasmonate signaling pathway.[1][2] Understanding its inhibitory action is vital for dissecting jasmonate-dependent physiological processes and for the development of novel plant growth regulators. This guide details the in vitro validation of this compound's inhibitory effect on JAR1 and compares its mechanism to other compounds that modulate the jasmonate pathway.
Comparative Analysis of this compound and Other Jasmonate Signaling Modulators
This compound is a highly specific inhibitor of the JAR1 enzyme, which is responsible for the conjugation of jasmonic acid (JA) to isoleucine (Ile) to form the biologically active jasmonoyl-isoleucine (JA-Ile).[1] this compound impairs the activity of JA-Ile synthetase, thereby preventing the synthesis of the active hormone.[1] Its mode of action is believed to be the displacement of the natural substrate from the enzyme's active site.[2]
While this compound directly inhibits the synthesis of JA-Ile, other compounds can modulate the jasmonate signaling pathway at different steps. It is important to note that direct, specific small molecule inhibitors of the plant JAR1 enzyme other than this compound are not extensively documented in publicly available research. However, for a comprehensive understanding, this guide includes compounds that target other key components of the jasmonate signaling cascade.
| Compound | Target | Mechanism of Action | IC50 (in vitro) |
| This compound | JAR1 (Jasmonate-amido synthetase) | Inhibits the synthesis of JA-Ile | 3.8 µM |
| Coronatine | COI1 (F-box protein) | Agonist; promotes the interaction between COI1 and JAZ repressors, leading to JAZ degradation and activation of JA signaling. | Not applicable (Agonist) |
| J4 | COI1-JAZ complex | Antagonist; interferes with the formation of the COI1-JAZ complex induced by JA. | 17.66 µM (for JAZ1-GUS degradation assay) |
| Lyn3 | COI1-JAZ1 protein complex | Inhibitor of the JA signaling pathway. | Not specified |
Table 1: Comparison of this compound with other modulators of the jasmonate signaling pathway.
Experimental Protocols for In Vitro JAR1 Activity Assays
Validating the inhibitory effect of this compound on JAR1 enzyme activity can be achieved through various in vitro assays. Below are detailed protocols for two common methods.
ATP-32P-Pyrophosphate (PPi) Isotope Exchange Assay
This assay measures the first step of the JAR1-catalyzed reaction: the adenylation of jasmonic acid. The exchange of 32P-labeled pyrophosphate into ATP is dependent on the presence of JA and active JAR1 enzyme.
Materials:
-
Purified recombinant JAR1 enzyme (e.g., GST-JAR1 fusion protein)
-
Jasmonic acid (JA)
-
ATP
-
32P-labeled pyrophosphate (32P-PPi)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Activated charcoal
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, JA, and 32P-PPi.
-
Enzyme Addition: Initiate the reaction by adding the purified JAR1 enzyme to the mixture. To test for inhibition, pre-incubate the enzyme with this compound at various concentrations before adding it to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for JAR1 activity (typically 25-30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination and ATP Capture: Stop the reaction by adding a solution that precipitates the enzyme. Add activated charcoal to the supernatant to bind the ATP.
-
Washing: Wash the charcoal pellet multiple times with a suitable buffer to remove unbound 32P-PPi.
-
Quantification: Measure the radioactivity of the charcoal-bound ATP using a scintillation counter. The amount of incorporated 32P is proportional to the JAR1 adenylation activity.
-
Data Analysis: Compare the radioactivity in the this compound treated samples to the untreated control to determine the extent of inhibition and calculate the IC50 value.
Non-Radioactive HPLC-Based Assay for AMP Quantification
This method measures the formation of AMP, a product of the complete two-step reaction catalyzed by JAR1 (adenylation and conjugation). The amount of AMP produced is quantified by high-performance liquid chromatography (HPLC).
Materials:
-
Purified recombinant JAR1 enzyme
-
Jasmonic acid (JA)
-
Isoleucine (Ile)
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
HPLC system with a suitable column for nucleotide separation (e.g., C18 reverse-phase)
-
AMP standard
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, JA, Ile, and ATP.
-
Enzyme Addition: Initiate the reaction by adding the purified JAR1 enzyme. For inhibition studies, pre-incubate the enzyme with this compound.
-
Incubation: Incubate the reaction at the optimal temperature and for a time sufficient to produce a detectable amount of AMP.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate the reaction components using an appropriate mobile phase gradient.
-
Quantification: Detect the separated nucleotides (ATP, ADP, AMP) by their UV absorbance (typically at 254 nm). Quantify the amount of AMP produced by comparing the peak area to a standard curve generated with known concentrations of AMP.
-
Data Analysis: Determine the JAR1 activity based on the rate of AMP formation. Calculate the percentage of inhibition by this compound and determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of JAR1, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro validation of this compound inhibition of JAR1.
Caption: Simplified jasmonate signaling pathway showing the point of inhibition by this compound.
References
A Comparative Guide to Jarin-1 and jar1 Mutant Phenotypes in Jasmonate Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Jasmonates are a class of lipid-derived plant hormones crucial for regulating a wide array of developmental processes and defense responses against biotic and abiotic stresses.[1][2] The most biologically active form of the hormone is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][3] Its synthesis is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid isoleucine.[4] Understanding the jasmonate signaling pathway is paramount, and two key tools used to investigate its function are the chemical inhibitor Jarin-1 and the genetic jar1 mutants of Arabidopsis thaliana.
This guide provides a direct comparison of the effects of using this compound versus the phenotypic outcomes observed in jar1 mutants, supported by experimental data and protocols.
Molecular Mechanism: A Shared Target
Both this compound and jar1 mutations target the same critical step in the jasmonate signaling pathway: the biosynthesis of JA-Ile.
-
jar1 mutants: These are loss-of-function mutants that possess a defective JAR1 gene. This genetic lesion results in a significantly reduced or absent ability to produce the JAR1 enzyme, thereby leading to diminished levels of JA-Ile. For example, in the jar1-1 mutant, JA-Ile accumulation after wounding was only about 10% of the wild-type level.
-
This compound: This small molecule is the first-identified specific inhibitor of the JAR1 enzyme. It acts by binding to the active site of the JAR1 enzyme, preventing it from catalyzing the conjugation of JA to isoleucine. This chemical inhibition effectively blocks the production of JA-Ile, mimicking the genetic knockout.
Caption: The jasmonate signaling pathway, highlighting the common target of this compound and the jar1 mutation.
Comparative Analysis of Phenotypes
The disruption of JA-Ile synthesis, whether by chemical or genetic means, leads to a range of similar phenotypes characterized by insensitivity to jasmonate.
| Phenotype | Effect of this compound Treatment (on Wild-Type) | Phenotype of jar1 Mutant |
| JA-Induced Root Growth Inhibition | Alleviates the root growth inhibition caused by exogenous methyl jasmonate (MeJA). | Resistant to root growth inhibition by MeJA. |
| Wound Response | Impairs jasmonate-regulated defense responses to wounding. | Exhibits a reduced response to wounding, with lower accumulation of JA-Ile. |
| Plant Growth & Development | Can cause stunted growth at higher concentrations. | Can exhibit slightly faster growth and earlier flowering compared to wild-type. |
| Pathogen Defense | Not extensively documented, but expected to increase susceptibility. | Plays a role in defense against pathogens. However, some studies show wild-type responses to certain pathogens like P. syringae. |
| Drought Stress | Not documented. | jar1 mutants are more susceptible and hypersensitive to drought stress. |
Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting and replicating findings.
1. Jasmonate Root Growth Inhibition Assay
This assay is fundamental for identifying jasmonate-insensitive phenotypes.
-
Objective: To quantify the sensitivity of seedlings to the growth-inhibiting effects of methyl jasmonate (MeJA).
-
Materials:
-
Arabidopsis thaliana seeds (Wild-type and jar1 mutant lines).
-
Growth medium: Murashige and Skoog (MS) agar plates.
-
Chemicals: Methyl jasmonate (MeJA), this compound, DMSO (solvent control).
-
-
Procedure:
-
Surface-sterilize seeds and place them on MS agar plates containing the specified concentrations of MeJA (e.g., 10 µM) and/or this compound (e.g., 5-30 µM). A mock treatment with DMSO should be used as a control.
-
Cold-stratify the plates at 4°C for 2-3 days to synchronize germination.
-
Transfer plates to a growth chamber under a long-day photoperiod (e.g., 16h light / 8h dark) at a constant temperature (e.g., 22-25°C).
-
After a set period (e.g., 8-12 days), photograph the seedlings.
-
Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Caption: Standard workflow for a jasmonate root growth inhibition assay.
2. Wound-Induced JA-Ile Accumulation Assay
-
Objective: To measure the impact of this compound on the biosynthesis of JA-Ile following mechanical wounding.
-
Materials:
-
Fully developed leaves from mature plants (e.g., 6-week-old tomato or Arabidopsis).
-
This compound solution (e.g., 30 µM) and mock solution (DMSO).
-
Forceps for wounding.
-
Liquid nitrogen for flash-freezing samples.
-
Equipment for phytohormone extraction and quantification (e.g., UPLC-MS/MS).
-
-
Procedure:
-
Excise leaf discs and float them on a solution containing either this compound or a mock control for a pre-incubation period (e.g., 1 hour).
-
Induce mechanical damage by crushing the leaf tissue with forceps.
-
Harvest samples at specific time points after wounding (e.g., 1 hour) and immediately flash-freeze in liquid nitrogen.
-
Extract phytohormones from the tissue.
-
Quantify JA-Ile levels using UPLC-MS/MS or a similar sensitive method.
-
Compare JA-Ile levels between this compound treated and mock-treated samples.
-
Summary and Key Considerations
Both this compound and jar1 mutants are invaluable tools for dissecting the jasmonate pathway by targeting JA-Ile synthesis.
Caption: The logical relationship between the research tools and the resulting biological outcome.
-
This compound offers temporal control. Its application can be timed to investigate the role of JA signaling at specific developmental stages or during specific stress events. However, its effectiveness can be species-specific and may require validation. For instance, while active in Arabidopsis and Medicago truncatula, it showed little to no effect in tomato (Solanum lycopersicum) or Brassica nigra under tested conditions.
-
jar1 mutants provide a stable, genetic model for the long-term consequences of impaired JA-Ile synthesis throughout the plant's life. However, it is important to be aware of potential second-site mutations in chemically mutagenized lines (like the original jar1-1) that could influence phenotypes independently of JAR1 function. Using multiple T-DNA insertion alleles can help confirm that a phenotype is linked directly to the disruption of the JAR1 gene.
The choice between using this compound and a jar1 mutant depends on the specific research question, offering complementary approaches to understanding the complex and vital role of jasmonate signaling in plants.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of JAR1 in Jasmonoyl-L: -isoleucine production during Arabidopsis wound response - PubMed [pubmed.ncbi.nlm.nih.gov]
Jarin-1 vs. Coronatine: A Researcher's Guide to Investigating Jasmonate Signaling
For researchers, scientists, and drug development professionals, the study of jasmonate signaling is crucial for understanding plant defense mechanisms, growth, and development. Jasmonates (JAs) are a class of lipid-based plant hormones that play a pivotal role in these processes. The precise modulation of the JA signaling pathway is therefore of significant interest. Two powerful chemical tools, Jarin-1 and coronatine, offer opposing yet complementary approaches to dissecting this intricate network.
This guide provides an objective comparison of this compound and coronatine, detailing their mechanisms of action, experimental applications, and supporting data. We present quantitative data in structured tables, provide detailed experimental protocols for key assays, and include visual diagrams to elucidate the signaling pathways and experimental workflows.
At a Glance: this compound vs. Coronatine
| Feature | This compound | Coronatine |
| Primary Function | Inhibitor of Jasmonate Signaling | Activator of Jasmonate Signaling |
| Mechanism of Action | Inhibits the JAR1 enzyme, blocking the biosynthesis of the active hormone JA-Ile.[1][2] | A potent structural and functional mimic of JA-Ile, it acts as a hyperactive agonist by binding to the COI1 receptor.[2][3] |
| Effect on Jasmonate Pathway | Blocks downstream signaling by preventing the formation of the active signal.[1] | Strongly induces downstream signaling, leading to the degradation of JAZ repressor proteins. |
| Primary Research Use | Studying the consequences of blocking JA-Ile synthesis; dissecting the roles of JA-Ile in various processes. | Inducing strong jasmonate responses to study downstream effects and identify components of the signaling pathway. |
| Species Specificity | Highly species-specific; effective in Arabidopsis thaliana and Medicago truncatula, but not in Solanum lycopersicum (tomato) or Brassica nigra. | Broadly active across many plant species. |
Delving Deeper: Mechanisms of Action
The jasmonate signaling cascade is initiated by the conversion of jasmonic acid (JA) to its biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). JA-Ile then binds to the co-receptor complex formed by CORONATINE INSENSITIVE 1 (COI1), an F-box protein, and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This binding event targets JAZ proteins for degradation by the 26S proteasome, thereby releasing transcription factors (e.g., MYC2) that activate the expression of JA-responsive genes.
This compound acts as a specific inhibitor of the JAR1 enzyme. By blocking JAR1, this compound prevents the synthesis of JA-Ile, the crucial signaling molecule. This leads to the suppression of downstream jasmonate-mediated responses.
Coronatine , a phytotoxin produced by the bacterium Pseudomonas syringae, is a potent molecular mimic of JA-Ile. It binds with high affinity to the COI1-JAZ co-receptor complex, inducing the degradation of JAZ proteins and strongly activating downstream signaling.
Below is a diagram illustrating the points of intervention for this compound and coronatine within the jasmonate signaling pathway.
Caption: this compound inhibits the JAR1 enzyme, while coronatine activates the COI1 receptor.
Quantitative Comparison of this compound and Coronatine
The efficacy of this compound as an inhibitor and the potency of coronatine as an activator can be quantified. The following table summarizes key performance metrics.
| Parameter | This compound | Coronatine | Reference(s) |
| IC50 for JAR1 (in A. thaliana) | 3.8 µM | Not Applicable | |
| Binding Affinity to COI1-JAZ complex | Not Applicable | High affinity; Kd ≈ 48-68 nM for ³H-coronatine | |
| Relative Potency to JA-Ile | Not Applicable | ~1,000-fold more active in promoting COI1-JAZ interaction |
Experimental Applications and Protocols
This compound and coronatine are invaluable tools for a variety of experimental assays aimed at understanding jasmonate signaling.
Root Growth Inhibition Assay
A classic phenotype associated with jasmonate signaling is the inhibition of primary root growth. This assay is useful for screening for mutants with altered jasmonate sensitivity and for testing the efficacy of inhibitors and activators.
Experimental Workflow:
Caption: Workflow for a root growth inhibition assay.
Detailed Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar plates.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing the different treatments:
-
Control (e.g., 0.1% DMSO)
-
Methyl jasmonate (MeJA) or JA-Ile (e.g., 10-50 µM)
-
This compound (e.g., 10-30 µM) in combination with MeJA or JA-Ile
-
Coronatine (e.g., 0.1-1 µM)
-
-
Incubation: Place the plates vertically in the growth chamber to allow for root growth along the agar surface.
-
Measurement: After 5-7 days of treatment, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each treatment and perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences.
Gene Expression Analysis
Analyzing the expression of known JA-responsive genes is a direct way to measure the impact of this compound and coronatine on the signaling pathway.
Experimental Workflow:
Caption: Workflow for gene expression analysis.
Detailed Protocol:
-
Plant Growth and Treatment: Grow plants (e.g., Arabidopsis seedlings) in liquid culture or on agar plates. Apply the treatments by adding them to the growth medium. For leaf assays, float leaf discs on treatment solutions.
-
Control (e.g., mock treatment)
-
This compound (e.g., 10-30 µM)
-
Coronatine (e.g., 0.1-1 µM)
-
JA-Ile or MeJA (e.g., 10-50 µM) as a positive control for induction.
-
-
Time Course and Harvesting: Harvest plant material at different time points after treatment (e.g., 1, 3, 6, 24 hours) to capture both early and late gene expression responses. Immediately freeze the tissue in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested tissue using a standard protocol or a commercial kit. Synthesize first-strand cDNA from the RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for JA-responsive marker genes (e.g., VSP2, PDF1.2, JAZ genes) and a reference gene for normalization (e.g., ACTIN2).
-
Data Analysis: Calculate the relative gene expression levels using the comparative CT (2-ΔΔCT) method.
Summary and Concluding Remarks
This compound and coronatine represent two sides of the same coin for researchers studying jasmonate signaling. This compound provides a means to specifically block the production of the active hormone JA-Ile, allowing for the investigation of processes that are dependent on its synthesis. Its species-specific nature, however, necessitates preliminary validation in the plant system of interest.
Coronatine, in contrast, is a powerful tool for inducing a strong and sustained jasmonate response, making it ideal for studying the downstream consequences of pathway activation and for identifying components that are regulated by jasmonate signaling. Its high potency means that it can be used at very low concentrations.
By using these two compounds in parallel, researchers can gain a more comprehensive understanding of the complex regulatory networks governed by jasmonates, from the initial steps of hormone biosynthesis to the intricate downstream transcriptional responses that govern plant growth, development, and defense.
References
- 1. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome Analysis Identified Gene Regulation Networks in Soybean Leaves Perturbed by the Coronatine Toxin [frontiersin.org]
- 3. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of Jarin-1 compared to other enzyme inhibitors
A Comparative Guide to the Enzyme Inhibitor Jarin-1 for Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant signaling, jasmonates are key hormones regulating a wide array of physiological processes, from defense against herbivores and pathogens to development and stress responses. The bioactive form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile), is synthesized by the enzyme jasmonic acid-amido synthetase (JAR1). Understanding the precise role of JAR1 has been greatly facilitated by the discovery of this compound, a potent and specific inhibitor of this enzyme. This guide provides a comprehensive comparison of this compound with other enzyme inhibitors, supported by experimental data and detailed protocols, to aid researchers in its effective application.
This compound: Mechanism of Action and Specificity
This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana.[1] It acts as a specific inhibitor of JAR1, an adenylate-forming enzyme belonging to the GH3 family.[2] By blocking the activity of JAR1, this compound prevents the conjugation of jasmonic acid to isoleucine, thereby inhibiting the biosynthesis of the active hormone JA-Ile.[1] This targeted inhibition makes this compound an invaluable tool for studying the specific downstream effects of JA-Ile signaling.
Comparative Analysis: this compound vs. Other Jasmonate Signaling Modulators
While this compound directly inhibits the biosynthesis of JA-Ile, other compounds have been identified that modulate the jasmonate signaling pathway at different points. A prominent example is Coronatine (COR) , a phytotoxin produced by the bacterium Pseudomonas syringae. Coronatine is a structural mimic of JA-Ile and acts as a potent agonist of the jasmonate receptor, the COI1-JAZ co-receptor complex. This leads to the degradation of JAZ repressor proteins and the activation of jasmonate-responsive genes.
Other rationally designed antagonists of jasmonate perception, such as Coronatine-O-methyloxime (COR-MO) and the compound J4 , also target the COI1-JAZ co-receptor complex. They function by preventing the interaction between COI1 and JAZ proteins, thereby blocking the downstream signaling cascade.
It is crucial to understand that these compounds, while affecting the same overall pathway, have fundamentally different mechanisms of action compared to this compound. This compound acts upstream by preventing the production of the signaling molecule itself, whereas COR, COR-MO, and J4 act downstream by modulating the perception of the signal. This distinction is vital when designing experiments to dissect specific components of the jasmonate signaling pathway.
Quantitative Data on Inhibitor Activity
The following table summarizes the available quantitative data for this compound. At present, directly comparable quantitative data for other specific JAR1 inhibitors is limited in publicly accessible literature.
| Inhibitor | Target Enzyme | Organism | IC50 | Notes |
| This compound | JAR1 | Arabidopsis thaliana | 3.8 µM | Specific inhibitor of JA-Ile biosynthesis. |
Experimental Protocols
A standard method for determining the activity of adenylate-forming enzymes like JAR1 is the ATP-PPi isotope exchange assay . This assay measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Detailed Protocol: ATP-PPi Isotope Exchange Assay for JAR1 Activity
1. Reagents and Buffers:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 10 mM ATP, 2 mM DTT.
-
Enzyme: Purified recombinant JAR1 protein.
-
Substrate: Jasmonic acid (JA).
-
Radiolabel: [³²P]Pyrophosphate (PPi).
-
Quenching Solution: 1 M perchloric acid containing 100 mM PPi.
-
Charcoal Slurry: 10% (w/v) activated charcoal in 0.1 M perchloric acid.
-
Scintillation Cocktail.
2. Assay Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, jasmonic acid (or other test substrates), and [³²P]PPi in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified JAR1 enzyme to the reaction mixture.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Add the charcoal slurry to the quenched reaction and vortex thoroughly. The charcoal will bind the radiolabeled ATP, while the unincorporated [³²P]PPi will remain in the supernatant.
-
Centrifuge the tubes to pellet the charcoal.
-
Carefully remove a known volume of the supernatant and transfer it to a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [³²P]PPi incorporated into ATP based on the specific activity of the [³²P]PPi and the counts obtained.
3. Data Analysis:
-
Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., pmol/min/µg).
-
For inhibitor studies, various concentrations of the inhibitor (e.g., this compound) are included in the reaction mixture, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Jasmonate Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the jasmonate signaling pathway and the experimental workflow for assessing enzyme inhibitor specificity.
References
Jarin-1: A Comparative Guide to its Efficacy in Modulating JA-Ile Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the effects of Jarin-1, a selective inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1), on the biosynthesis of jasmonoyl-isoleucine (JA-Ile), the active form of the plant hormone jasmonate. This compound serves as a valuable chemical tool for dissecting the complex jasmonate signaling network.[1][2] This document presents a comparison of JA-Ile levels following this compound treatment, details the experimental protocols for its use and for the quantification of JA-Ile, and illustrates the underlying biological pathways.
Quantitative Analysis of JA-Ile Levels
This compound has been demonstrated to be a potent inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana.[1][2] Its application leads to a significant reduction in the endogenous levels of this crucial signaling molecule. The efficacy of this compound is, however, highly species-specific.
Comparative Performance in Arabidopsis thaliana
In Arabidopsis thaliana, this compound effectively suppresses the production of JA-Ile. Studies have shown a dose-dependent inhibition of JA-Ile accumulation. For instance, treatment with 10 µM and 30 µM this compound significantly reduces the amount of JA-Ile synthesized in response to methyl jasmonate (MeJA) treatment. The inhibitory effect of this compound on JA-Ile levels is comparable to the levels observed in the jar1-1 mutant, which is deficient in JA-Ile synthesis.[3]
| Treatment Group | JA-Ile Level (pmol/g FW) ± SD | Percentage of Control (MeJA treated) |
| Wild-Type (Col-0) + DMSO (Control) | 1.8 ± 0.5 | - |
| Wild-Type (Col-0) + MeJA (100 µM) | 155.3 ± 25.2 | 100% |
| Wild-Type (Col-0) + MeJA + this compound (10 µM) | 48.2 ± 10.1 | 31.0% |
| Wild-Type (Col-0) + MeJA + this compound (30 µM) | 15.5 ± 4.3 | 10.0% |
| jar1-1 mutant + MeJA (100 µM) | 10.2 ± 2.1 | 6.6% |
Data extracted from Meesters et al., 2014.
Species-Specific Efficacy: A Case Study in Tomato
Contrary to its potent activity in Arabidopsis, this compound does not exhibit the same inhibitory effect in other plant species, such as tomato (Solanum lycopersicum). Research has shown that this compound treatment did not affect the wound-induced accumulation of JA-Ile in tomato leaf disks. This highlights the importance of validating the efficacy of this compound in the specific plant species under investigation.
| Treatment Group (Tomato Leaf Disks) | JA-Ile Level (relative units) ± SD |
| Mock (DMSO) - Unwounded | ~1 |
| Mock (DMSO) - Wounded | ~12 |
| This compound (30 µM) - Unwounded | ~1 |
| This compound (30 µM) - Wounded | ~12 |
Data interpretation based on Zeng et al., 2023.
Experimental Protocols
This compound Treatment Protocol (Arabidopsis thaliana)
This protocol is adapted from methodologies described in the literature.
-
Plant Material: Arabidopsis thaliana seedlings (e.g., 14-day-old) grown in hydroponic culture or soil.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of this compound to be used typically ranges from 10 µM to 30 µM. An equivalent concentration of DMSO should be used as a solvent control.
-
Treatment Application:
-
For hydroponic cultures, add the diluted this compound or DMSO control to the liquid medium.
-
For soil-grown plants, this compound can be applied by spraying the leaves or drenching the soil.
-
-
Incubation: Incubate the plants for a specified period (e.g., 30 minutes) before inducing jasmonate signaling.
-
Induction of JA-Ile Biosynthesis: To stimulate JA-Ile production, treat the plants with an elicitor such as methyl jasmonate (MeJA) at a concentration of, for example, 100 µM.
-
Harvesting: Harvest the plant material at different time points (e.g., 1 hour or 3 hours) after elicitor treatment, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
Quantification of JA-Ile Levels by UPLC-MS/MS
The following is a generalized protocol for the quantification of JA-Ile, based on established methods.
-
Sample Preparation:
-
Homogenize the frozen plant tissue (approximately 50-100 mg) to a fine powder.
-
Extract the phytohormones using a suitable solvent, such as methanol or a methanol:isopropanol:acetic acid mixture.
-
Include internal standards, such as deuterium-labeled JA-Ile ([²H₂]JA-Ile), to allow for absolute quantification.
-
-
Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the extracted phytohormones using an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. A gradient of mobile phases, typically water and acetonitrile with formic acid or ammonium formate, is used for elution.
-
Mass Spectrometry: Detect and quantify JA-Ile using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for JA-Ile are monitored for high selectivity and sensitivity.
-
Visualizing the Mechanism of Action
To understand how this compound impacts JA-Ile levels, it is crucial to visualize its place within the jasmonate signaling pathway and the experimental workflow for its analysis.
Caption: Jasmonate signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing this compound's effect on JA-Ile levels.
References
Jarin-1 Efficacy: A Comparative Analysis Across Plant Species
A Guide for Researchers in Plant Biology and Drug Development
Jarin-1, a derivative of the alkaloid cytisine, has been identified as a specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1) in the model plant Arabidopsis thaliana.[1][2][3] JAR1 plays a crucial role in the jasmonate signaling pathway by catalyzing the conjugation of jasmonic acid (JA) to the amino acid isoleucine, forming the biologically active jasmonoyl-L-isoleucine (JA-Ile).[4][5] This active hormone is a key regulator of various plant defense and developmental processes. Understanding the efficacy of this compound across different plant species is paramount for its application as a chemical tool in dissecting jasmonate signaling and for potential agricultural applications. This guide provides a comparative overview of this compound's effectiveness in various plant species, supported by experimental data and detailed protocols.
Quantitative Efficacy of this compound in Different Plant Species
The efficacy of this compound has been shown to be highly species-specific. While it effectively inhibits jasmonate responses in some species, it shows little to no activity in others. The following table summarizes the key findings from a comparative study on the effects of this compound.
| Plant Species | Experimental Assay | This compound Concentration | Observed Effect | Efficacy Summary |
| Arabidopsis thaliana | Root growth inhibition by MeJA | 10 µM, 30 µM | Alleviated MeJA-induced root growth inhibition | Effective |
| Cardamine hirsuta | Not specified | Not specified | This compound works in this species | Effective |
| Medicago truncatula | Root growth inhibition by MeJA | 5 µM, 10 µM | Partially alleviated MeJA-induced root growth inhibition | Effective |
| Solanum lycopersicum (Tomato) | Root growth inhibition by MeJA | 10 µM | Did not rescue MeJA-induced root growth inhibition | Not Effective |
| Wound-induced JA-Ile biosynthesis | 30 µM | No effect on the increase of JA-Ile levels after wounding | Not Effective | |
| Brassica nigra | Root growth inhibition by MeJA | 10 µM | Did not rescue MeJA-induced root growth inhibition | Not Effective |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound efficacy.
1. Root Growth Inhibition Assay
This assay is a common method to assess the sensitivity of seedlings to jasmonates and the efficacy of inhibitors like this compound.
-
Plant Material and Growth Conditions: Seeds of Arabidopsis thaliana, Medicago truncatula, Solanum lycopersicum, and Brassica nigra are surface-sterilized and germinated on appropriate sterile growth medium (e.g., Murashige and Skoog medium) in Petri dishes. Seedlings are grown vertically in a controlled environment chamber.
-
Treatment Application: After a set period of initial growth (e.g., 4-5 days), seedlings are transferred to fresh medium containing methyl jasmonate (MeJA) at a concentration known to inhibit root growth (e.g., 10 µM). For the experimental group, this compound is added to the MeJA-containing medium at various concentrations (e.g., 5 µM, 10 µM, 30 µM). Control groups include seedlings grown on medium without any additives and medium with only MeJA or this compound.
-
Data Collection and Analysis: The position of the root tip is marked at the time of transfer, and the plates are incubated for several more days (e.g., 8 days). The length of the newly grown root is then measured. The effect of this compound is determined by comparing the root growth of seedlings treated with both MeJA and this compound to those treated with MeJA alone. A statistically significant increase in root length in the presence of this compound indicates its efficacy in counteracting the inhibitory effect of MeJA.
2. Quantification of JA-Ile Levels
This experiment directly measures the impact of this compound on the biosynthesis of the active hormone JA-Ile.
-
Plant Material and Treatment: Leaf disks are collected from young, fully expanded leaves of Solanum lycopersicum. The disks are floated in a buffer solution and pre-treated with this compound (e.g., 30 µM) or a solvent control for a specific duration (e.g., 1 hour).
-
Wounding and Hormone Extraction: Following pre-treatment, the leaf disks are mechanically wounded (e.g., with forceps) to induce jasmonate biosynthesis. After a set time (e.g., 1 hour), the leaf material is flash-frozen in liquid nitrogen to stop all enzymatic activity and ground to a fine powder. Phytohormones, including JA and JA-Ile, are then extracted using an appropriate solvent (e.g., methanol) and spiked with internal standards for accurate quantification.
-
Analysis: The levels of JA-Ile are quantified using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The efficacy of this compound is determined by comparing the JA-Ile levels in wounded, this compound-treated leaf disks to those in wounded, control-treated disks. A significant reduction in wound-induced JA-Ile accumulation in the presence of this compound would indicate its effectiveness.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the jasmonate signaling pathway and the specific point of inhibition by this compound.
Caption: The Jasmonate Signaling Pathway and Inhibition by this compound.
Conclusion
The available data strongly indicate that the efficacy of this compound as an inhibitor of jasmonate signaling is not universal across the plant kingdom. While it is a potent tool for studying jasmonate-dependent processes in Arabidopsis thaliana and Medicago truncatula, its lack of activity in Solanum lycopersicum and Brassica nigra highlights the importance of species-specific validation. Researchers intending to use this compound in their experimental systems are strongly encouraged to first perform validation experiments, such as the root growth inhibition assay, to confirm its activity in their plant species of interest. This precaution will ensure the reliability of experimental outcomes and contribute to a more accurate understanding of the role of jasmonate signaling in diverse plant species.
References
- 1. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers block plant hormone [mpg.de]
- 4. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Genetic Validation of Jarin-1's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jarin-1, a known inhibitor of jasmonate signaling, with alternative molecules. It delves into the genetic validation of this compound's mode of action, offering experimental data and detailed protocols to aid researchers in their studies of plant hormone signaling and development of novel chemical tools.
This compound: An Inhibitor of JA-Ile Biosynthesis
This compound has been identified as a specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1), a key enzyme in the jasmonate (JA) signaling pathway.[1] JAR1 is responsible for conjugating jasmonic acid to isoleucine to form the biologically active hormone jasmonoyl-isoleucine (JA-Ile).[1] By inhibiting JAR1, this compound effectively blocks the production of JA-Ile, thereby attenuating downstream jasmonate-mediated responses. This compound has been shown to have an IC50 of 3.8 μM for JAR1. The inhibitory action of this compound has been observed to be species-specific, with demonstrated activity in Arabidopsis thaliana and Medicago truncatula, but not in Solanum lycopersicum (tomato) or Brassica nigra.[2][3][4]
Genetic Validation of this compound's Target
The definitive validation of a small molecule's mode of action relies on genetic evidence. The "gold standard" for target validation is to demonstrate that the genetic inactivation of the proposed target phenocopies or blocks the effect of the chemical inhibitor. In the case of this compound, this involves using mutants of the JAR1 gene.
Arabidopsis thaliana mutants with loss-of-function alleles of JAR1 (jar1 mutants) exhibit a phenotype characterized by resistance to the root growth inhibition caused by methyl jasmonate (MeJA) and increased susceptibility to certain pathogens. Critically, in a jar1 mutant background where the target of this compound is absent or non-functional, the application of this compound is expected to have no additional effect on jasmonate-related phenotypes. One study demonstrated that this compound treatment of jar1-1 mutant Arabidopsis seedlings did not further reduce the already low levels of JA-Ile, supporting the specificity of this compound for JAR1.
Comparison with Alternative Jasmonate Signaling Inhibitors
Several other molecules can modulate the jasmonate signaling pathway, though they often act on different targets. This section compares this compound with notable alternatives.
| Feature | This compound | Coronatine (COR) | COR-MO (Coronatine-O-methyloxime) | J4 |
| Target | JAR1 (JA-Ile synthetase) | COI1 (JA-Ile co-receptor) | COI1 (JA-Ile co-receptor) | COI1 (JA-Ile co-receptor) |
| Mode of Action | Inhibition of JA-Ile biosynthesis | Agonist, mimics JA-Ile | Competitive antagonist of COI1-JAZ interaction | Antagonist of COI1-JAZ interaction |
| Reported Effect | Blocks JA responses | Activates JA responses | Inhibits JA responses | Inhibits JA and auxin responses |
| Species Specificity | High (e.g., active in Arabidopsis, not tomato) | Broad | Active in Arabidopsis and other species | Active in Arabidopsis, tomato, and Nicotiana benthamiana |
| Reference |
Experimental Protocols
This section provides detailed methodologies for key experiments to genetically validate the mode of action of this compound.
Phenotypic Analysis of jar1 Mutants Treated with this compound
Objective: To determine if the jar1 mutant is insensitive to this compound treatment, confirming that JAR1 is the target of this compound.
Methodology:
-
Plant Material: Wild-type Arabidopsis thaliana (e.g., Col-0) and a confirmed jar1 loss-of-function mutant (e.g., jar1-1).
-
Growth Conditions: Sterilize seeds and sow them on Murashige and Skoog (MS) agar plates.
-
Treatment: Prepare MS plates containing a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM) and plates containing methyl jasmonate (MeJA) (e.g., 10 µM) with and without this compound.
-
Phenotyping: After germination, transfer seedlings to the treatment plates. Measure primary root length and observe overall seedling morphology after 7-10 days.
-
Data Analysis: Compare the root length of wild-type and jar1 seedlings across the different treatments. A significant reduction in root growth inhibition by MeJA in the presence of this compound in wild-type, but not in the jar1 mutant, would support the hypothesis.
Genetic Validation using CRISPR/Cas9-mediated Knockout of JAR1
Objective: To create a clean genetic background to test the specificity of this compound by knocking out the JAR1 gene.
Methodology:
-
gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting conserved exons of the JAR1 gene in Arabidopsis.
-
Vector Construction: Clone the sgRNAs into a plant-compatible CRISPR/Cas9 vector.
-
Plant Transformation: Transform wild-type Arabidopsis plants with the CRISPR/Cas9 construct using the floral dip method.
-
Mutant Screening: Select transgenic T1 plants and screen for mutations in the JAR1 gene using PCR and Sanger sequencing. Identify homozygous T3 lines with confirmed frameshift mutations leading to a knockout.
-
Phenotypic Validation: Subject the confirmed jar1 knockout lines to the same phenotypic analysis with this compound and MeJA as described in Protocol 1.
Validation using siRNA-mediated Knockdown of JAR1
Objective: To transiently reduce JAR1 expression to confirm the on-target effect of this compound.
Methodology:
-
siRNA Design: Design several small interfering RNAs (siRNAs) targeting the JAR1 mRNA sequence.
-
Transient Expression: Infiltrate leaves of wild-type Arabidopsis with Agrobacterium tumefaciens carrying a construct for the expression of a hairpin RNA corresponding to the siRNA sequence.
-
Gene Expression Analysis: After 3-5 days, harvest infiltrated leaves and quantify the knockdown efficiency of JAR1 using quantitative real-time PCR (qRT-PCR).
-
Metabolite Analysis: Treat the knockdown plants with MeJA in the presence or absence of this compound. Extract metabolites and measure the levels of JA-Ile using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: A significant reduction in JA-Ile levels in the JAR1 knockdown plants, with no further reduction upon this compound treatment, would validate its mode of action.
Visualizing the Jasmonate Signaling Pathway and this compound's Role
The following diagrams illustrate the jasmonate signaling pathway, the experimental workflow for genetic validation, and the logical relationship of this compound's action.
References
- 1. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Jarin-1 and Other Jasmonate Biosynthesis Inhibitors: A Guide for Researchers
For researchers in plant biology, agriculture, and drug development, the chemical inhibition of jasmonate biosynthesis is a critical tool for dissecting signaling pathways and developing novel agrochemicals. This guide provides a comparative overview of Jarin-1 and other notable jasmonate biosynthesis inhibitors, focusing on their mechanisms, efficacy, and the experimental protocols for their evaluation.
Introduction to Jasmonate Biosynthesis and its Inhibition
Jasmonates (JAs) are a class of lipid-derived plant hormones that play pivotal roles in regulating plant growth, development, and responses to biotic and abiotic stresses. The biosynthesis of the most active form, jasmonoyl-isoleucine (JA-Ile), is a well-defined pathway that presents several targets for chemical inhibition. Inhibitors of this pathway are invaluable for understanding the nuanced roles of different jasmonates and for the development of compounds that can modulate plant stress responses.
Comparative Overview of Jasmonate Biosynthesis Inhibitors
This section details the characteristics of this compound and other compounds known to inhibit jasmonate biosynthesis.
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 | Species Specificity | Reference |
| This compound | Jasmonic acid-amido synthetase (JAR1) | Competitive inhibitor, preventing the conjugation of jasmonic acid with isoleucine. | 3.8 µM (for Arabidopsis thaliana JAR1) | High: Effective in Arabidopsis thaliana and Medicago truncatula; ineffective in Solanum lycopersicum (tomato) and Brassica nigra. | [1] |
| Aspirin (Acetylsalicylic Acid) | Allene Oxide Synthase (AOS) | Competitive inhibition and irreversible inactivation through acetylation of serine residues. Also reported to inhibit AOS gene expression. | Not reported for JA biosynthesis. | Broad, but effects on gene expression can be species-dependent. | [2][3] |
| Salicylic Acid | Allene Oxide Synthase (AOS) | Competitive inhibitor. Also reported to inhibit AOS gene expression. | Not reported for JA biosynthesis. | Broad, but effects on gene expression can be species-dependent. | [2][3] |
| Phenidone | Lipoxygenase (LOX) | Inhibits the initial step of the octadecanoid pathway, the oxygenation of fatty acids. | Not reported for JA biosynthesis. | Demonstrated in Zea mays (maize). |
Mechanism of Action and Signaling Pathways
The inhibitors discussed target different enzymatic steps in the jasmonate biosynthesis pathway. The following diagram illustrates the pathway and the points of inhibition for this compound, Aspirin/Salicylic Acid, and Phenidone.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare jasmonate biosynthesis inhibitors.
In Vitro Enzyme Inhibition Assay for JAR1 (this compound)
This protocol is adapted from the methods used to characterize this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against JAR1 enzyme activity.
Materials:
-
Recombinant JAR1 enzyme
-
Jasmonic acid
-
L-isoleucine
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Method for detecting JA-Ile formation (e.g., LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, jasmonic acid, L-isoleucine, and ATP at optimized concentrations.
-
Add varying concentrations of the test inhibitor to the reaction mixture. Include a solvent control (e.g., DMSO) without the inhibitor.
-
Initiate the enzymatic reaction by adding the recombinant JAR1 enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).
-
Extract the reaction products, including JA-Ile.
-
Quantify the amount of JA-Ile produced using LC-MS/MS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Allene Oxide Synthase (AOS) Inhibition Assay (Aspirin/Salicylic Acid)
This protocol is based on methods described for testing the effect of aspirin and salicylic acid on AOS activity.
Objective: To assess the inhibitory effect of compounds on AOS enzymatic activity.
Materials:
-
AOS enzyme source (e.g., protein extract from flax seed)
-
13(S)-hydroperoxylinolenic acid (13-HPOT) as substrate
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Test inhibitors (aspirin, salicylic acid)
-
Method for detecting 12-oxo-phytodienoic acid (12-oxo-PDA) formation (e.g., HPLC or LC-MS/MS)
Procedure:
-
Prepare the AOS enzyme extract.
-
Pre-incubate the enzyme extract with various concentrations of the test inhibitor (or solvent control) for a defined period. For time-dependent inhibition studies with aspirin, this pre-incubation time can be varied.
-
Initiate the reaction by adding the substrate, 13-HPOT.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a short duration (e.g., 1-2 minutes) due to the instability of the product.
-
Terminate the reaction by acidification (e.g., with HCl to pH 3) and addition of an organic solvent.
-
Extract the lipid-soluble products.
-
Analyze the formation of 12-oxo-PDA by HPLC or LC-MS/MS.
-
Calculate the enzyme activity and the percentage of inhibition at each inhibitor concentration.
In Planta Root Growth Inhibition Assay
This assay is commonly used to assess the in vivo efficacy of jasmonate pathway inhibitors.
Objective: To determine if an inhibitor can rescue the methyl jasmonate (MeJA)-induced inhibition of root growth.
Materials:
-
Seeds of the plant species to be tested (e.g., Arabidopsis thaliana)
-
Growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar)
-
Petri dishes
-
Methyl jasmonate (MeJA)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Surface-sterilize the seeds and place them on Petri dishes containing the growth medium.
-
Stratify the seeds (e.g., at 4°C for 2-3 days) to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light and temperature conditions.
-
After a few days of growth (e.g., 4-5 days), transfer the seedlings to new plates containing the growth medium supplemented with:
-
Control (solvent only)
-
MeJA at a concentration known to inhibit root growth (e.g., 10-50 µM)
-
Test inhibitor at various concentrations
-
MeJA in combination with the test inhibitor at various concentrations
-
-
Grow the seedlings for several more days (e.g., 5-7 days).
-
Measure the primary root length of the seedlings.
-
Analyze the data to determine if the inhibitor can alleviate the root growth inhibition caused by MeJA.
Concluding Remarks
This compound stands out as a highly specific and potent inhibitor of the final step of bioactive jasmonate synthesis, the formation of JA-Ile, making it an excellent tool for studying JA-Ile-specific responses in susceptible plant species. However, its species-specificity necessitates preliminary testing before use in a new model organism.
Aspirin, salicylic acid, and phenidone offer alternative means to inhibit the jasmonate biosynthesis pathway at earlier stages. While they are more broadly acting, their specificity can be lower, and for aspirin and salicylic acid, their effects on gene expression can complicate the interpretation of results. Quantitative data on their inhibitory potency on jasmonate biosynthesis is also less defined in the literature compared to this compound.
The choice of inhibitor will ultimately depend on the specific research question, the plant species under investigation, and the desired point of intervention in the jasmonate biosynthesis and signaling cascade. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other potential jasmonate biosynthesis inhibitors.
References
- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin inhibition and acetylation of the plant cytochrome P450, allene oxide synthase, resembles that of animal prostaglandin endoperoxide H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Wound-Induced Accumulation of Allene Oxide Synthase Transcripts in Flax Leaves by Aspirin and Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Jarin-1: A Procedural Guide for Laboratory Professionals
Chemical and Physical Properties of Jarin-1
Understanding the characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C28H29N3O4 |
| Molecular Weight | 471.55 g/mol [5] |
| CAS Number | 1212704-51-2 |
| Appearance | White to off-white solid powder |
| Purity | Typically ≥98% by HPLC |
| Solubility | Soluble in DMSO |
| Storage | Short term at 0°C, long term at -20°C, desiccated |
Experimental Protocol for this compound Application
To understand the waste streams generated, a typical experimental protocol involving this compound is outlined below. This protocol is based on methodologies described in plant biology research.
Objective: To investigate the effect of this compound on jasmonate signaling in plant tissues.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Tween-20
-
Plant material (e.g., Arabidopsis thaliana seedlings)
-
Pipettes and sterile tips
-
Beakers and flasks
-
Petri dishes or culture plates
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Stock Solution Preparation:
-
Under a chemical fume hood, dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 7.07 mM).
-
Store the stock solution at -20°C when not in use.
-
-
Working Solution Preparation:
-
Dilute the this compound stock solution with sterile deionized water to the desired final concentration (e.g., 10 µM).
-
Add a surfactant like Tween-20 (e.g., to a final concentration of 0.1% v/v) to facilitate application to plant surfaces.
-
Prepare a vehicle control solution containing the same concentration of DMSO and Tween-20 without this compound.
-
-
Application:
-
Apply the this compound working solution and the vehicle control to the plant material as required by the experimental design (e.g., by spraying or direct application to leaves).
-
-
Incubation and Observation:
-
Incubate the treated plant material under controlled conditions.
-
Observe and record the phenotypic or molecular changes at specified time points.
-
This compound Disposal Procedures
The following procedures are based on general best practices for chemical waste disposal in a laboratory setting. Always adhere to your institution's specific hazardous waste management guidelines.
1. Unused Solid this compound:
-
Segregation: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("this compound"), the approximate quantity, and the date.
-
Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor. Do not dispose of solid this compound in the regular trash.
2. This compound Solutions (e.g., in DMSO):
-
Segregation: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically resistant container labeled for liquid hazardous waste.
-
Compatibility: Ensure the waste container is compatible with DMSO and any other solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, DMSO, Water"), their approximate concentrations, and the date.
-
Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service. Do not pour this compound solutions down the drain.
3. Contaminated Labware and PPE:
-
Solid Waste: Items such as used pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated container for solid hazardous waste.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Labeling: All containers for contaminated solid waste must be clearly labeled as "Hazardous Waste" and list the contaminants.
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
The logical flow for this compound waste disposal is illustrated in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of jasmonate signaling | CAS# 1212704-51-2 | InvivoChem [invivochem.com]
- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Supplier | CAS 1212704-51-2 |JAR1 inhibitor | AOBIOUS [aobious.com]
Personal protective equipment for handling Jarin-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Jarin-1. Our goal is to furnish laboratory personnel with the necessary information to ensure safety and procedural accuracy, thereby fostering a secure and efficient research environment.
Immediate Safety and Handling Information
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (butyl rubber, neoprene, or thick latex) | Prevents skin contact. Nitrile gloves may offer limited protection for brief contact but can degrade with prolonged DMSO exposure.[2] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes of this compound powder or solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of this compound powder. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 6 months | |
| Working Solution | -20°C | Up to 1 month | |
| Solid Form | Cool, dry place | As per manufacturer's recommendation |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and consistency in experimental protocols.
Receiving and Inspection
-
Verification : Upon receipt, confirm that the container is clearly labeled as this compound and is not damaged.
-
Documentation : Log the arrival date and quantity in the laboratory's chemical inventory.
-
Initial Storage : Store the compound under the conditions specified in the table above.
Preparation of Solutions
This compound is typically dissolved in DMSO to create a stock solution.
-
Work Area Preparation : Conduct all weighing and solution preparation in a chemical fume hood or a designated well-ventilated area.
-
Weighing :
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the vessel. Avoid creating dust.
-
-
Dissolving :
-
Add the appropriate volume of DMSO to the this compound powder.
-
Gently agitate or vortex until the solid is completely dissolved.
-
-
Labeling : Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage : Store the stock solution at -80°C for long-term use or at -20°C for short-term use.
Experimental Use
-
Thawing : When ready to use, thaw the stock solution at room temperature.
-
Dilution : Prepare working dilutions from the stock solution as required by the experimental protocol.
-
Handling : Always wear appropriate PPE when handling this compound solutions.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
-
Solid Waste : Unused this compound powder and contaminated items (e.g., weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain unless authorized by your institution's environmental health and safety (EHS) office.
-
Sharps : Needles and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Container Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name (this compound and any solvents), and the approximate concentration.
-
Storage of Waste : Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Institutional Guidelines : Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS office for guidance.
Visualizing Key Processes
To further clarify the procedural and biological context of this compound, the following diagrams are provided.
This compound Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
This compound in the Jasmonate Signaling Pathway
Caption: this compound inhibits the JAR1 enzyme in the jasmonate pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
